2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-6-1-2-7-12(11)15-13(20-14)9-4-3-5-10(8-9)16(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQIWUAPDQQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303923 | |
| Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16063-03-9 | |
| Record name | NSC163529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-NITROPHENYL)-3,1-BENZOXAZIN-4(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate replication and further investigation by researchers in the field.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The introduction of a nitrophenyl group at the 2-position can significantly influence the molecule's biological properties, making its efficient synthesis a key objective for structure-activity relationship (SAR) studies. This guide focuses on the most common and accessible synthetic route, the acylation of anthranilic acid followed by cyclization.
Synthetic Pathway
The principal synthetic route to this compound involves a two-step process starting from readily available precursors: anthranilic acid and 3-nitrobenzoyl chloride. The reaction proceeds via the formation of an N-acyl anthranilic acid intermediate, which then undergoes intramolecular cyclization to yield the target benzoxazinone.
The overall reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound from anthranilic acid and 3-nitrobenzoyl chloride.
The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.[1] The first step is the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of 3-nitrobenzoyl chloride, leading to the formation of the N-(3-nitrobenzoyl)anthranilic acid intermediate. In the second step, intramolecular cyclization occurs through the attack of the carboxylate anion on the amide carbonyl, followed by dehydration, to form the benzoxazinone ring.[1]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, based on established methods for the synthesis of analogous 2-aryl-4H-3,1-benzoxazin-4-ones.
Materials and Methods
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Instrumentation:
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Synthesis of this compound
-
In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (10-15 mL per gram of anthranilic acid).
-
Cool the solution to 0°C in an ice bath with constant stirring.
-
To the cooled solution, add 3-nitrobenzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Anthranilic acid | C₇H₇NO₂ | 137.14 | White to off-white crystalline powder |
| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid |
Table 2: Characterization Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₈N₂O₄ |
| Molecular Weight | 268.23 g/mol |
| Melting Point | 204-206 °C |
| Appearance | Pale yellow solid |
| Yield | 85-92% |
| IR (KBr, cm⁻¹) | 1765 (C=O, lactone), 1610 (C=N), 1530, 1350 (NO₂) |
| ¹H NMR (CDCl₃, δ ppm) | 9.10 (t, 1H), 8.55 (dd, 1H), 8.40 (dd, 1H), 8.25 (d, 1H), 7.80-7.95 (m, 2H), 7.60-7.75 (m, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 162.5, 159.0, 148.5, 147.0, 136.0, 134.0, 132.0, 130.0, 128.0, 127.5, 126.0, 123.0, 120.0, 117.0 |
| MS (m/z) | 268 [M]⁺ |
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Synthetic pathway of this compound.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of this compound. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The straightforward nature of the synthesis makes this compound readily accessible for further biological evaluation and derivatization.
References
Characterization of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, including the 4-nitro and 7-nitro isomers, as well as the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, to project its physicochemical properties, spectral characteristics, and potential biological activities. This guide also outlines detailed experimental protocols for its synthesis and characterization, and visualizes key pathways and workflows to support further research and development.
Introduction
Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The introduction of a nitro group onto the phenyl ring of the benzoxazinone scaffold can significantly influence its electronic properties and biological activity.[6][7] This guide focuses on the characterization of the 2-(3-nitrophenyl) substituted 4H-3,1-benzoxazin-4-one. While direct experimental data for this specific isomer is scarce, this document compiles and analyzes data from its close analogues to provide a predictive characterization.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on the known data of its isomers and parent compound. The molecular formula is C₁₄H₈N₂O₄, with a monoisotopic mass of 268.04841 g/mol .[8]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C₁₄H₈N₂O₄ | 268.225 | Not Available | [8] |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | C₁₄H₈N₂O₄ | 268.22 | 16063-05-1 | [9] |
| 2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.22 | Not Available | [10] |
Synthesis and Experimental Protocols
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is generally achieved through the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base like pyridine.[11]
General Synthesis Protocol for this compound
This protocol is based on established methods for the synthesis of related benzoxazinones.[12][13]
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid in an excess of anhydrous pyridine.
-
Slowly add 3-nitrobenzoyl chloride to the solution while stirring.
-
The reaction mixture is then heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with distilled water, and dried.
-
The crude product is recrystallized from a suitable solvent system, such as a diethyl ether/ethanol mixture, to yield the purified this compound.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be inferred from the analysis of its structural analogues.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O lactone and the -C=N- imine bonds, which are indicative of the benzoxazinone ring.[12]
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) | Reference |
| C=O (lactone) | ~1760 | 1764 (2-phenyl) | [12] |
| C=N (imine) | ~1610 | 1614 (2-phenyl) | [12] |
| NO₂ (asymmetric) | ~1530 | 1530 (7-nitro) | [14] |
| NO₂ (symmetric) | ~1350 | 1349 (7-nitro) | [14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will likely show complex multiplets in the aromatic region. The ¹³C NMR will display signals for the carbonyl and imine carbons, confirming the benzoxazinone structure.[12]
Table 3: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ ppm) | Reference Compound Data (δ ppm) | Reference |
| ¹H (Aromatic) | 7.5 - 8.5 | 7.57-8.19 (2-phenyl) | [12] |
| ¹³C (C=O) | ~159 | 158.8 (2-phenyl) | [12] |
| ¹³C (C=N) | ~157 | 156.4 (2-phenyl) | [12] |
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Reference Compound Data (m/z) | Reference |
| [M+H]⁺ | ~269.06 | 224.07 (2-phenyl) | [12] |
Potential Biological Activity and Signaling Pathways
Benzoxazinone derivatives have been reported to possess a variety of biological activities.[1][2] The nitro group can act as a pharmacophore, often enhancing antimicrobial and anticancer properties through redox reactions within cells.[7][15]
Anticancer Activity
The parent compound, 2-phenyl-4H-benzo[d][9][13]oxazin-4-one, has shown anticancer activity against the A549 human lung cancer cell line.[12] It is hypothesized to act through the inhibition of enzymes crucial for cancer cell survival, such as methionyl-tRNA synthetase (MRS).
Diagram 2: Hypothesized Anticancer Mechanism
Caption: Hypothesized inhibition of MRS leading to apoptosis.
Antimicrobial Activity
Nitro-containing heterocyclic compounds are well-known for their broad-spectrum antimicrobial activities.[7][15] The nitro group can undergo enzymatic reduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is effective against a range of bacteria and fungi.[4][16]
Conclusion
While direct experimental characterization of this compound is not extensively reported in the literature, a comprehensive profile can be constructed based on the well-documented properties of its isomers and parent compounds. The synthesis is achievable through standard methods, and its spectral characteristics can be reliably predicted. The presence of the nitro group suggests promising potential for biological activity, particularly in the realms of anticancer and antimicrobial applications. Further empirical studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 8. - [ebi.ac.uk]
- 9. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The benzoxazinone scaffold is a well-established pharmacophore with a broad range of biological activities, and the introduction of a nitro group on the phenyl ring can significantly influence its physicochemical and pharmacological properties.
Core Chemical Properties
This compound belongs to the family of benzoxazinones, which are bicyclic compounds formed by the fusion of a benzene ring and a 1,3-oxazine ring. The core structure features two reactive sites, C2 and C4, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group at the meta-position of the 2-phenyl ring is expected to influence the reactivity and biological profile of the molecule.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 2-phenyl-4H-3,1-benzoxazin-4-one |
| Molecular Formula | C₁₄H₈N₂O₄ | C₁₄H₈N₂O₄ | C₁₄H₉NO₂ |
| Molecular Weight | 268.23 g/mol | 268.23 g/mol | 223.23 g/mol |
| Melting Point (°C) | Data not available | 190 | 123-125[1] |
| Boiling Point (°C) | Data not available | 428.7±24.0 (Predicted) | 189-192 (8 mmHg)[1] |
| Appearance | Data not available | Data not available | Off-white crystals[2] |
Synthesis and Experimental Protocols
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is most commonly achieved through the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base, typically pyridine.[3][4] This straightforward method allows for the introduction of various substituents on the 2-phenyl ring.
Experimental Protocol: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one (A Representative Protocol)
This protocol for the synthesis of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, can be adapted for the synthesis of the 3-nitro derivative by substituting benzoyl chloride with 3-nitrobenzoyl chloride.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Ethanol (for recrystallization)
-
Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the excess pyridine.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data of 2-Aryl-4H-3,1-benzoxazin-4-ones
| Spectroscopic Data | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 2-phenyl-4H-3,1-benzoxazin-4-one | Expected for this compound |
| ¹H NMR (CDCl₃, δ ppm) | Not available | 8.34-8.30 (m, 2H), 8.25 (dd, 1H), 7.84 (ddd, 1H), 7.70 (d, 1H), 7.62-7.48 (m, 4H)[2] | Aromatic protons in the range of 7.5-9.0 ppm. The protons on the 3-nitrophenyl ring will show a characteristic splitting pattern. |
| ¹³C NMR (CDCl₃, δ ppm) | Not available | 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.3, 128.2, 127.2, 117.0[2] | Carbonyl carbon (~160 ppm), imine carbon (~157 ppm), and aromatic carbons. The carbon attached to the nitro group will be deshielded. |
| IR (KBr, cm⁻¹) | Not available | 1764 (C=O, lactone), 1614 (C=N)[5] | Strong absorption for the lactone C=O (~1760 cm⁻¹), C=N stretching (~1615 cm⁻¹), and characteristic NO₂ stretches (~1530 and ~1350 cm⁻¹). |
| Mass Spec (m/z) | Available[7] | [M+H]⁺ = 224.07[5] | Expected molecular ion peak [M]⁺ at m/z 268. |
Biological Activities and Potential Applications
The benzoxazinone scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
Antibacterial Activity
A study on a series of 2-aryl-4H-3,1-benzoxazin-4-ones reported that this compound exhibited significant antibacterial activity against Bacillus subtilis. This finding suggests its potential as a lead compound for the development of new antibacterial agents. Further studies are required to determine the minimum inhibitory concentration (MIC) and the spectrum of activity against other bacterial strains.
Anticancer Potential
While specific anticancer studies on the 3-nitro derivative are not extensively reported, the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, has shown anticancer activity against the A549 human lung cancer cell line with an IC₅₀ value of 65.43 ± 2.7 µg/mL.[5] In-silico studies suggest that this activity may be mediated through the inhibition of methionyl-tRNA synthetase (MRS), an essential enzyme for protein synthesis in cancer cells.[5] The presence of the nitro group in the 3-position of the phenyl ring could potentially modulate this activity.
Caption: Proposed mechanism of anticancer activity for 2-phenyl-4H-3,1-benzoxazin-4-one.
Conclusion
This compound is a synthetic heterocyclic compound with demonstrated antibacterial activity and potential for further exploration as an anticancer agent. Its synthesis is readily achievable through established methods. While detailed physicochemical and biological data for this specific derivative are still emerging, the information available for closely related analogs provides a strong foundation for future research and development. This technical guide serves as a valuable resource for scientists working on the design and discovery of novel therapeutic agents based on the benzoxazinone scaffold. Further investigation into its full biological profile and mechanism of action is warranted.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of the benzoxazinone scaffold.
Spectroscopic Data
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (lactone) | 1760 - 1770 |
| C=N (imine) | 1610 - 1630 |
| N-O (nitro group) | 1520 - 1540 (asymmetric), 1340 - 1360 (symmetric) |
| C-O-C (ether) | 1230 - 1270 |
| Aromatic C-H | 3000 - 3100 |
Note: The presence of a strong absorption band around 1764 cm⁻¹ is indicative of the C=O lactone bond, and a band around 1614 cm⁻¹ corresponds to the -C=N bond, confirming the formation of the benzoxazine ring.[1]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (Benzoxazinone Ring) | 7.5 - 8.3 | Multiplet |
| Aromatic H (3-Nitrophenyl Ring) | 7.7 - 8.8 | Multiplet |
Note: The aromatic protons of the benzoxazinone and the 3-nitrophenyl rings are expected to appear in the downfield region of the spectrum, typically between δ 7.5 and 8.8 ppm.[1]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (lactone) | 158 - 162 |
| C=N (imine) | 155 - 158 |
| C-NO₂ | ~148 |
| Aromatic C | 115 - 150 |
Note: The carbonyl carbon of the lactone and the imine carbon are key indicators of the benzoxazinone core, with expected chemical shifts in the ranges of δ 158-162 ppm and 155-158 ppm, respectively.[1]
Table 4: Mass Spectrometry (MS) Data
| Ion | Expected m/z |
| [M+H]⁺ | 269.05 |
Note: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₈N₂O₄), which is 268.23 g/mol . The [M+H]⁺ ion would be observed at m/z 269.05.[1]
Experimental Protocols
The synthesis of this compound typically involves the acylation of anthranilic acid with 3-nitrobenzoyl chloride, followed by cyclization.[4][5]
Synthesis of this compound
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
A solution of anthranilic acid in a suitable solvent such as pyridine or chloroform containing triethylamine is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[1][6]
-
3-Nitrobenzoyl chloride is added dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to facilitate the formation of the N-(3-nitrobenzoyl)anthranilic acid intermediate.[1]
-
The reaction mixture is then treated with a cyclizing agent, or in many procedures, the intermediate cyclizes in situ in the presence of excess acyl chloride or upon heating.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with saturated sodium bicarbonate solution to remove unreacted acid chloride and any acidic byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ether-chloroform mixture) to yield this compound as a solid.
Instrumentation:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[2]
-
IR spectra are recorded on an FTIR spectrometer, often using KBr pellets.[1]
-
Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI).[1]
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejppri.eg.net [ejppri.eg.net]
The Rising Therapeutic Potential of 2-Aryl-4H-3,1-Benzoxazin-4-Ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a fused benzene and oxazinone ring system with an aryl substituent at the 2-position, have garnered significant interest for their potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of molecules.
Diverse Biological Activities
2-Aryl-4H-3,1-benzoxazin-4-ones exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] Their versatile biological profile makes them attractive candidates for further investigation in drug discovery programs.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 2-aryl-4H-3,1-benzoxazin-4-ones against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4] For instance, certain derivatives have shown potent pro-apoptotic potential in human cervical carcinoma (HeLa) cells.[4] The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5]
Antimicrobial Activity
The antimicrobial properties of 2-aryl-4H-3,1-benzoxazin-4-ones have been demonstrated against a panel of both Gram-positive and Gram-negative bacteria.[6] The agar well diffusion method is a common technique used to assess the antibacterial efficacy of these compounds, where the zone of inhibition around a well containing the compound indicates its activity.[6]
Enzyme Inhibition
A significant area of research for this class of compounds is their ability to inhibit various enzymes, particularly serine proteases.[1] These enzymes play crucial roles in a variety of physiological and pathological processes, making them important therapeutic targets. 2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of several serine proteases, including:
-
α-Chymotrypsin: A digestive enzyme, inhibition of which is a target for certain inflammatory and digestive disorders.[7]
-
Human Leukocyte Elastase (HLE): An enzyme involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD).
-
Cathepsin G (CatG): A protease found in neutrophils that plays a role in inflammation and immune responses.[8]
-
C1r Serine Protease: A key component of the classical complement pathway, which is involved in the immune response.[9]
The inhibitory mechanism typically involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl group of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate and inactivation of the enzyme.[10]
Quantitative Biological Data
The following tables summarize the reported quantitative biological activity data for various 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
Table 1: Anticancer Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | P388 | 8.9 | [3] |
| 2-phenyl-4H-3,1-benzoxazin-4-one derivative | P388 | 9.9 | [3] |
| 7-nitro-2-(p-tolyl)-4H-benzo[d][7][11]oxazin-4-one (3a) | HeLa | - (28.54% inhibition) | [4] |
| 7-nitro-2-(4-hydroxyphenyl)-4H-benzo[d][7][11]oxazin-4-one (3c) | HeLa | - (close to doxorubicin) | [4] |
| 7-nitro-2-(thiophen-2-yl)-4H-benzo[d][7][11]oxazin-4-one (3k) | HeLa | - (44.67% inhibition) | [4] |
| 2-phenyl-4H-benzo[d][7][11]oxazin-4-one | A549 | 65.43 µg/mL | [5] |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | KATOIII | 84.76 nM (GI50) | [12] |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | Snu-5 | 48.26 nM (GI50) | [12] |
Table 2: α-Chymotrypsin Inhibitory Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives
| Compound | IC50 (µM) | Reference |
| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (3h) | 7.22 ± 0.75 | [7] |
| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (3n) | 6.99 ± 0.29 | [7] |
| 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one (3t) | 5.42 ± 1.66 | [7] |
| Chymostatin (standard) | 7.13 ± 1.06 | [7] |
Table 3: Cathepsin G Inhibitory Activity of Substituted 4H-3,1-benzoxazin-4-one Derivatives
| Compound | IC50 (µM) | Reference |
| Inhibitor 2 (2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one) | 0.84 ± 0.11 | [8] |
| Other derivatives | 0.84 - 5.5 | [8] |
Table 4: Enzyme Inhibitory Activity of a Benzoxazinone Derivative against EGFR and HER2 Kinases
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | EGFR | 37.24 | [12] |
| HER2 | 45.83 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols employed in the synthesis and biological evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones.
General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
A common and effective method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an aroyl chloride in the presence of a base, such as pyridine.[13][14]
Materials:
-
Anthranilic acid
-
Substituted aroyl chloride (2 equivalents)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
Dissolve anthranilic acid in anhydrous pyridine in a flask, and cool the mixture in an ice bath.
-
Slowly add the aroyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid and precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (2-aryl-4H-3,1-benzoxazin-4-ones) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin) if desired.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a specific microorganism.[6]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacterium in sterile saline or broth.
-
Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.
-
Aseptically create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition Assay: α-Chymotrypsin Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin.[7]
Materials:
-
α-Chymotrypsin enzyme solution
-
Substrate solution (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide)
-
Tris-HCl buffer (pH 7.6)
-
Test compounds dissolved in a suitable solvent
-
Standard inhibitor (e.g., Chymostatin)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the α-chymotrypsin enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time, which corresponds to the formation of the product (p-nitroaniline).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to depict key concepts related to the biological activity of 2-aryl-4H-3,1-benzoxazin-4-ones.
Caption: General workflow from synthesis to biological evaluation.
Caption: Inhibition of serine proteases by benzoxazinones.
Conclusion and Future Directions
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and potent enzyme inhibition, underscore the potential of this chemical class. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation compounds with enhanced therapeutic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological properties of these compounds, paving the way for their potential clinical translation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. 2.6. Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays [bio-protocol.org]
- 4. Human Leukocyte Elastase Inhibitor ELISA Kit, 48T | Labscoop [labscoop.com]
- 5. researchhub.com [researchhub.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. botanyjournals.com [botanyjournals.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. hereditybio.in [hereditybio.in]
- 12. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomosul.edu.iq [uomosul.edu.iq]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of the heterocyclic compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. This molecule is a derivative of the benzoxazinone core, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological pathways to serve as a valuable resource for researchers in the field.
Core Compound Profile
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₈N₂O₄ |
| Molecular Weight | 268.23 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])C2=NC3=CC=CC=C3C(=O)O2 |
| CAS Number | 16063-05-1 (for the 4-nitro isomer) |
Synthesis and Mechanism
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, including the 3-nitro derivative, is most commonly achieved through the reaction of anthranilic acid with an appropriately substituted benzoyl chloride in the presence of a base, such as pyridine.[1][2][3] The reaction proceeds via a two-step mechanism. Initially, the amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride in an acyl substitution reaction. This is followed by an intramolecular cyclization, where the carboxylic acid group of the anthranilic acid moiety attacks the newly formed amide carbonyl, leading to the formation of the benzoxazinone ring.[3]
A general synthetic pathway is depicted below:
References
Potential Therapeutic Applications of the 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one Scaffold: A Technical Overview
Disclaimer: Direct therapeutic applications and extensive biological evaluations of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones, inferring potential applications for the nitrophenyl derivative based on existing structure-activity relationship studies. The data and protocols presented are drawn from research on structurally related analogues.
Introduction to 4H-3,1-Benzoxazin-4-ones
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds are recognized for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4] The synthetic accessibility and the possibility of diverse substitutions at the 2-position allow for the fine-tuning of their pharmacological profiles. This document explores the potential therapeutic uses of compounds based on this scaffold, with a focus on anticancer and anti-inflammatory applications, providing researchers and drug development professionals with a summary of current knowledge and experimental methodologies.
Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
A common and straightforward method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base like pyridine.[5][6]
Potential Therapeutic Applications
Anticancer Activity
Several derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.
One notable mechanism is the inhibition of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for the repair of DNA double-strand breaks.[7][8] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy, leading to delayed DNA repair, cell cycle arrest, and apoptosis.[7][8]
Furthermore, certain benzoxazinone derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy.[9][10][11]
Table 1: In Vitro Anticancer Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenyl-4H-benzo[d][5][12]oxazin-4-one | A549 (Lung) | 65.43 µg/mL | [13] |
| 2-(2,4-dichlorophenyl)-4H-benzo[d][5][12]oxazin-4-one | A549 (Lung) | 36.6 µg/mL | [9] |
| Unspecified benzoxazinone derivative | A549 (Lung) | 7.59 | [14] |
| Unspecified benzoxazinone derivative | HeLa (Cervical) | 1.35 | [14] |
| Unspecified benzoxazinone derivative | A549 (Lung) | 1.22 | [14] |
| Nitrobenzoxazin-4-one | P388 (Leukemia) | 8.9 | [15] |
Anti-inflammatory Activity
The 4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of anti-inflammatory agents. A key target in this context is Cathepsin G, a serine protease involved in inflammatory processes.[12][16] Inhibition of Cathepsin G can mitigate inflammation, making these compounds potential therapeutics for conditions like rheumatoid arthritis and cystic fibrosis.[16][17]
Table 2: Cathepsin G Inhibitory Activity of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives
| 2-Substituent | IC50 (µM) | Reference |
| 2-Nicotinoyl | 3.5 ± 0.15 | [12] |
| 2-Furoyl | 0.84 ± 0.11 | [12][16] |
| Phenyl | 5.5 ± 0.21 | [12] |
| 4-Chlorophenyl | 2.7 ± 0.13 | [12] |
| 4-Methoxyphenyl | 2.0 ± 0.11 | [12] |
Additionally, some derivatives have shown significant in vivo anti-inflammatory effects, such as the inhibition of rat paw edema.[18]
Antibacterial Activity
Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[19] For instance, this compound has been reported to show significant activity against Bacillus subtilis.[19]
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones.
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Addition of Aroyl Chloride: To the stirred solution, add 3-nitrobenzoyl chloride (2 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux for a specified duration (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a saturated sodium bicarbonate solution and then with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[5][20]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and incubate overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Cathepsin G Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G using a chromogenic substrate.[12]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, Cathepsin G enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add a chromogenic substrate for Cathepsin G.
-
Kinetic Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Determine the rate of substrate hydrolysis and calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.[22]
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).[23]
-
Reaction: Mix the test compound solutions with a freshly prepared DPPH solution.[22][23]
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[23]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[22][23]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
The 4H-3,1-benzoxazin-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. While specific data on this compound is limited, the extensive research on its analogues strongly suggests potential applications in oncology and the treatment of inflammatory diseases. Further investigation into the synthesis and biological evaluation of the title compound is warranted to fully elucidate its therapeutic potential and mechanism of action. The methodologies and comparative data presented in this guide offer a solid foundation for such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 14. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
Potential Mechanism of Action of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: An In-depth Technical Guide
Disclaimer: The following information is based on studies of structurally related 4H-3,1-benzoxazin-4-one compounds. As of this writing, dedicated research on the specific mechanism of action of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is limited in publicly available scientific literature. Therefore, this guide extrapolates potential mechanisms based on the activities of analogous compounds.
The 4H-3,1-benzoxazin-4-one scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. Research into this class of compounds suggests potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide consolidates the available data on related compounds to propose a potential mechanism of action for this compound, with a primary focus on its anticancer properties, for which the most substantial evidence exists.
Core Postulated Mechanism of Action: Anticancer Activity
The anticancer activity of 4H-3,1-benzoxazin-4-one derivatives appears to be multifactorial, potentially involving the inhibition of key cellular enzymes and interference with oncogenic signaling pathways. Two primary mechanisms have been suggested through studies on analogous compounds.
Inhibition of Methionyl-tRNA Synthetase (MRS)
Studies on 2-phenyl-4H-benzo[d][1][2]oxazin-4-one have indicated its potential to inhibit methionyl-tRNA synthetase (MRS), an essential enzyme for protein synthesis.[2][3][4] By binding to MRS, the compound could disrupt the charging of methionine to its cognate tRNA, leading to a halt in protein translation and subsequent cell death in rapidly proliferating cancer cells.
Downregulation of c-Myc and G-quadruplex Stabilization
Another proposed mechanism involves the modulation of the c-Myc oncogene, which is overexpressed in many cancers. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[5] This is potentially achieved by inducing the formation and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which can inhibit its transcription.[5]
Quantitative Data on Analogous Compounds
The following tables summarize the in vitro efficacy of various 4H-3,1-benzoxazin-4-one derivatives against different cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| 2-phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 (Human Lung Cancer) | MTT | 65.43 ± 2.7 | [2][3] |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | MCF-7 (Human Breast Cancer) | Not Specified | 70.74 ± 3.95 | [1] |
| 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (various) | HeLa (Human Cervical Cancer) | MTT | Varies | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the postulated signaling pathways and a general workflow for evaluating the anticancer activity of these compounds.
Caption: Postulated anticancer signaling pathway for benzoxazinone derivatives.
Caption: General experimental workflow for evaluating anticancer benzoxazinones.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for analogous compounds are provided below.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized benzoxazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Reverse Transcription PCR (RT-PCR) for c-Myc Expression
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification of the c-Myc gene and a housekeeping gene (e.g., GAPDH or β-actin) as an internal control. Specific primers for c-Myc and the control gene are used.
-
Gel Electrophoresis: The PCR products are separated by electrophoresis on an agarose gel and visualized with a DNA stain (e.g., ethidium bromide). The band intensities are quantified to determine the relative expression of c-Myc mRNA.
Electrophoretic Mobility Shift Assay (EMSA) for G-quadruplex Formation
-
Probe Labeling: A single-stranded DNA oligonucleotide corresponding to the G-quadruplex-forming region of the c-Myc promoter is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled oligonucleotide is incubated with the benzoxazinone derivative at various concentrations in a binding buffer to allow for the formation of the G-quadruplex structure.
-
Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to an X-ray film (for radioactive labels) or imaged using a fluorescence scanner. A shift in the mobility of the labeled oligonucleotide indicates the formation of the G-quadruplex structure induced by the compound.
Other Potential Biological Activities
While the primary focus has been on anticancer mechanisms, it is noteworthy that various 4H-3,1-benzoxazin-4-one derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.
-
Antimicrobial Activity: Several studies have reported the synthesis of benzoxazinone and quinazolinone derivatives and their evaluation against a panel of bacteria and fungi.[7][8][9][10][11][12][13][14] The exact mechanism of their antimicrobial action is not well-defined but may involve the disruption of microbial cell walls or the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: Novel benzoxazinone derivatives have been synthesized and have demonstrated in vivo anti-inflammatory and analgesic effects in animal models.[15][16] The mechanism is likely related to the inhibition of inflammatory mediators, although specific targets have not been fully elucidated.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 9. ijpras.com [ijpras.com]
- 10. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]
- 15. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 16. mongoliajol.info [mongoliajol.info]
In Vitro Efficacy of 2-Aryl-4H-3,1-Benzoxazin-4-one Scaffolds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, with a focus on their potential as anticancer, antioxidant, and enzyme-inhibiting agents. While specific data for 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not extensively available in the public domain, this document synthesizes findings from studies on structurally related analogs to provide a representative understanding of the therapeutic potential of this chemical class. The information presented herein is intended to support further research and development efforts in this area.
Anticancer Activity
Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines. The biological activity is significantly influenced by the nature and position of substituents on the aryl ring.
Cytotoxicity against HeLa and A549 Cancer Cell Lines
Studies have shown that certain nitro-substituted benzoxazinones exhibit significant cytotoxic potential. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones were evaluated for their anti-proliferative effects against the HeLa human cervical cancer cell line. Similarly, the cytotoxicity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one has been assessed against the A549 human lung cancer cell line.
Table 1: In Vitro Anticancer Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives
| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |
| 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one (3a) | HeLa | MTT | % Inhibition of Cell Viability | 44.67% | [3] |
| 7-Nitro-2-(4-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one (3c) | HeLa | MTT | % Inhibition of Cell Viability | 28.54% | [3] |
| 7-Nitro-2-(3-nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one (3k) | HeLa | MTT | % Inhibition of Cell Viability | Not specified, but significant | [3] |
| 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 | MTT | IC50 | 65.43 ± 2.7 µg/mL | [2][4] |
Induction of Apoptosis
The anticancer activity of these compounds is often linked to the induction of apoptosis. Hoechst 33258 staining has been employed to visualize nuclear condensation and fragmentation, which are characteristic features of apoptosis. In a study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, the tested compounds showed profound pro-apoptotic potential.[3]
Table 2: Pro-apoptotic Potential of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones in HeLa Cells
| Compound/Derivative | Assay | Endpoint | Result Range | Reference |
| 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (3a-k) | Hoechst 33258 Staining | Apoptotic Index | 52.86% - 75.61% | [3] |
Antioxidant Activity
Several benzoxazinone derivatives have been investigated for their antioxidant properties, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Table 3: Antioxidant Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones
| Compound/Derivative | Assay | Endpoint | Result Range | Reference |
| 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (3a-k) | DPPH Free Radical Scavenging | % Inhibition | 34.45% - 85.93% | [3] |
Enzyme Inhibition
The 4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of enzyme inhibitors. A notable example is the inhibition of Cathepsin G, a serine protease involved in inflammatory processes.
Table 4: Cathepsin G Inhibitory Activity of Substituted 4H-3,1-benzoxazin-4-one Derivatives
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one (Inhibitor 2) | Chromogenic Substrate Hydrolysis | IC50 | 0.84 ± 0.11 µM | [5] |
| Other substituted 4H-3,1-benzoxazin-4-ones | Chromogenic Substrate Hydrolysis | IC50 | 0.84 - 5.5 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Hoechst 33258 Staining for Apoptosis
Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.
Caption: Experimental workflow for Hoechst 33258 staining to detect apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells on glass coverslips or in multi-well plates and treat them with the test compound for the desired time.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.
-
Staining: After washing with PBS, incubate the cells with Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.
-
Washing and Mounting: Wash the cells again with PBS to remove excess stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.
-
Quantification: Determine the apoptotic index by counting the number of apoptotic cells relative to the total number of cells in several random fields.
DPPH Free Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Caption: Principle of the DPPH free radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Cathepsin G Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G using a chromogenic substrate.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one using mass spectrometry. It includes a comprehensive experimental protocol, data presentation in a structured format, and visualizations of the experimental workflow and a proposed fragmentation pathway.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the biological activities associated with the benzoxazinone scaffold. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This application note outlines the methodology for acquiring and interpreting the mass spectrum of this compound.
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities, for example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the protonated molecule [M+H]⁺ at m/z 269.05 is selected as the precursor ion.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Data Presentation
The expected mass spectral data for this compound (C₁₄H₈N₂O₄, Exact Mass: 268.05) is summarized in the table below. The proposed fragments are based on common fragmentation pathways for benzoxazinone and nitroaromatic compounds.
| m/z (Proposed) | Formula | Ion Description | Proposed Fragmentation Pathway |
| 269.05 | [C₁₄H₉N₂O₄]⁺ | [M+H]⁺ | Protonated molecule |
| 241.06 | [C₁₄H₉N₂O₃]⁺ | [M+H-CO]⁺ | Loss of carbon monoxide from the benzoxazinone ring |
| 223.05 | [C₁₄H₇N₂O₂]⁺ | [M+H-CO-H₂O]⁺ | Subsequent loss of water |
| 195.06 | [C₁₃H₇N₂O]⁺ | [M+H-CO-H₂O-CO]⁺ | Further loss of carbon monoxide |
| 165.06 | [C₁₂H₇N]⁺ | [M+H-CO-H₂O-CO-NO]⁺ | Loss of nitric oxide from the nitro group |
| 149.02 | [C₇H₅O₂]⁺ | [3-nitrobenzoyl]⁺ | Cleavage of the amide bond |
| 121.03 | [C₇H₅O₂]⁺ | [anthraniloyl]⁺ | Cleavage of the amide bond |
| 122.04 | [C₇H₆NO]⁺ | [benzisoxazolone]⁺ | Rearrangement and cleavage |
| 104.03 | [C₇H₄O]⁺ | [benzoylium ion - NO₂] | Fragment from the 3-nitrophenyl group |
| 92.05 | [C₆H₆N]⁺ | [anilinyum ion] | Fragment from the benzoxazinone core |
Visualization of Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS analysis.
Proposed Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway.
FT-IR Analysis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Fourier-Transform Infrared (FT-IR) analysis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. This compound belongs to the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and quality control of these molecules. This guide outlines the synthesis of the title compound, the protocol for its FT-IR analysis, and an interpretation of the expected spectral data.
Introduction
This compound is a heterocyclic compound featuring a benzoxazinone core substituted with a 3-nitrophenyl group. The benzoxazinone moiety is a key pharmacophore found in a variety of biologically active molecules. The presence and position of the nitro group on the phenyl ring can significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. FT-IR spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the synthesis of the target molecule by identifying its key functional groups and structural features. This document serves as a practical guide for researchers working with this and similar compounds.
Applications
2-Aryl-4H-3,1-benzoxazin-4-ones are a class of compounds with a broad spectrum of potential therapeutic applications. While specific biological activities for the 3-nitro isomer are not extensively documented in publicly available literature, related compounds have shown promise in several areas, making this compound a valuable subject for further investigation. Potential applications for screening and research include:
-
Anticancer Agents: The benzoxazinone scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: Certain derivatives have exhibited anti-inflammatory properties.
-
Antimicrobial Agents: The heterocyclic core is a feature in some antibacterial and antifungal compounds.
The introduction of a nitro group can modulate these activities, potentially enhancing efficacy or altering the mechanism of action. FT-IR analysis is a fundamental first step in the characterization of newly synthesized derivatives for these screening programs.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is the reaction of anthranilic acid with the corresponding aroyl chloride in the presence of a base, such as pyridine.
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
In a clean, dry round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of anthranilic acid.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
FT-IR Analysis Protocol
The FT-IR spectrum of the synthesized solid compound can be obtained using the KBr pellet method or the thin solid film method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Agate mortar and pestle
-
Hydraulic press for KBr pellets (if using KBr method)
-
Potassium bromide (KBr), IR grade
-
Spatula
-
Sample of this compound
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dried this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a die for a hydraulic press.
-
Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty spectrometer to correct for atmospheric water and carbon dioxide.
Data Presentation
The following table summarizes the expected characteristic FT-IR absorption bands for this compound. This data is compiled based on the known spectral data of closely related 2-aryl-4H-3,1-benzoxazin-4-ones, including the 2-phenyl and 2-(4-nitrophenyl) analogues.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1765 - 1755 | Strong | C=O stretching (lactone in the oxazinone ring)[1] |
| ~1620 - 1600 | Medium-Strong | C=N stretching (imine in the oxazinone ring)[1] |
| ~1590 - 1450 | Medium-Strong | Aromatic C=C stretching |
| ~1530 - 1515 | Strong | Asymmetric NO₂ stretching |
| ~1350 - 1340 | Strong | Symmetric NO₂ stretching |
| ~1260 - 1240 | Strong | Asymmetric C-O-C stretching |
| ~1100 - 1000 | Medium | Symmetric C-O-C stretching |
| ~900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bending |
Mandatory Visualizations
Experimental Workflow for FT-IR Analysis
Caption: Workflow for the synthesis and FT-IR characterization.
Logical Relationship of Key Functional Groups and FT-IR Peaks
Caption: Correlation of functional groups to FT-IR peaks.
References
Application Notes and Protocol: Agar Well Diffusion Assay for 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds. Benzoxazinones are recognized for their wide spectrum of biological activities and are considered important synthons for developing molecules with pharmaceutical utility. Various derivatives have demonstrated antibacterial, antifungal, and anti-inflammatory properties.
The agar well diffusion method is a widely used and versatile preliminary assay to evaluate the antimicrobial activity of novel synthetic compounds like this compound.[1] This technique is based on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. This method is highly adaptable for screening various agents, including synthetic compounds, against a range of microbes.[1][2]
These notes provide a detailed protocol for utilizing the agar well diffusion assay to assess the antibacterial potential of this compound and a template for presenting the resulting data.
Experimental Protocol
This protocol outlines the step-by-step procedure for determining the antibacterial activity of this compound using the agar well diffusion method.
1. Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB)[3]
-
Test Microorganisms:
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Shigella flexneri, Salmonella typhi)[4]
-
-
Positive Controls: Standard antibiotic discs or solutions (e.g., Ciprofloxacin, Amoxycillin, Streptomycin)[4]
-
Negative Control: Sterile DMSO
-
Equipment and Consumables:
2. Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound by dissolving a precisely weighed amount of the compound in sterile DMSO to achieve a known concentration (e.g., 10 mg/mL).
-
Prepare working solutions by further diluting the stock solution with sterile DMSO or MHB to achieve the desired final concentrations for testing.
-
Prepare solutions of standard antibiotics to be used as positive controls at known concentrations.
-
The solvent (DMSO) will serve as the negative control to ensure it does not have any intrinsic antimicrobial activity.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate of the test microorganism, pick several isolated colonies using a sterile loop.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[3]
4. Assay Procedure
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Dip a sterile cotton swab into the standardized microbial inoculum, ensuring it is fully saturated. Remove excess liquid by pressing the swab against the inside wall of the tube.
-
Evenly swab the entire surface of a sterile MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the agar.[2]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[2][3]
-
In separate wells on the same plate, add the same volume of the positive control(s) and the negative control (DMSO).
-
Allow the plates to stand for approximately 1-2 hours at room temperature to permit the diffusion of the compounds from the wells into the agar.
5. Incubation and Data Collection
-
Invert the Petri dishes and place them in an incubator set at 37°C for 18-24 hours.[3]
-
Following incubation, observe the plates for the appearance of clear zones of growth inhibition around the wells.
-
Using calipers or a ruler, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Perform the experiment in triplicate for each compound and microorganism to ensure reproducibility, and calculate the mean zone of inhibition.
Data Presentation
Quantitative results from the agar well diffusion assay should be summarized in a clear, tabular format. The table below is based on data for this compound (designated as 3f in the cited study) and standard antibiotics.[4]
Table 1: Antibacterial Activity of this compound and Standard Antibiotics
| Microorganism | Gram Stain | Test Compound | Zone of Inhibition (mm) |
| Bacillus subtilis | Gram-positive | This compound | 18 |
| Staphylococcus aureus | Gram-positive | This compound | - |
| Shigella flexneri | Gram-negative | This compound | - |
| Escherichia coli | Gram-negative | This compound | - |
| Salmonella typhi | Gram-negative | This compound | - |
| Pseudomonas aeruginosa | Gram-negative | This compound | - |
| Bacillus subtilis | Gram-positive | Amoxycillin | 25 |
| Bacillus subtilis | Gram-positive | Streptomycin | 23 |
| Bacillus subtilis | Gram-positive | Kanamycin | 21 |
| Bacillus subtilis | Gram-positive | Ciprofloxacin | 27 |
Note: '-' indicates no significant zone of inhibition was recorded. Data is sourced from a study on 2-aryl-4H-3,1-benzoxazin-4-ones.[4] The study noted that this compound (3f) recorded significant antibacterial activity against Bacillus subtilis.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the agar well diffusion antimicrobial assay.
Antimicrobial Screening Logical Flow
Caption: Role of agar well diffusion in antimicrobial screening.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Testing the Antibacterial Activity of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and detailed protocols for its evaluation. This document is intended to guide researchers in the screening and characterization of this compound as a potential antibacterial agent.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazinone class, which is recognized for a wide range of biological activities, including antibacterial properties.[1][2][3][4] This particular derivative has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] These notes offer standardized methods to quantify its efficacy and elucidate its potential mechanism of action.
Data Presentation
The antibacterial activity of this compound has been qualitatively assessed against various bacterial strains. A summary of the reported activity is presented below. Further quantitative testing is recommended to determine the precise efficacy.
| Compound | Bacterial Strain | Method | Result | Reference |
| This compound | Bacillus subtilis | Agar Well Diffusion | Significant Activity | [1] |
Note: While "significant activity" is reported, the precise zone of inhibition (in mm) was not provided in the reference study. The protocols outlined below can be used to generate this quantitative data.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed protocols for common antibacterial assays are provided.
Agar Well Diffusion Assay
This method is used for preliminary screening of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
This compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Positive control (e.g., standard antibiotic discs like amoxicillin, streptomycin, kanamycin, or ciprofloxacin)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer or pipette tip
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control to separate wells.
-
Incubation: Allow the plates to stand for at least 30 minutes to allow for diffusion of the compounds, then incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
This compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (MHB with no compound)
-
Growth control (MHB with inoculum)
-
Sterility control (MHB only)
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of this compound to the first well of a row. Mix well and transfer 100 µL to the second well, creating a two-fold serial dilution. Repeat this process across the desired number of wells. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the adjusted bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial viability (i.e., no colony growth on the MHA plate).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for antibacterial activity testing.
Proposed Mechanism of Action: Serine Protease Inhibition
While the exact antibacterial mechanism of this compound is not yet fully elucidated, compounds of the 4H-3,1-benzoxazin-4-one class are known to act as inhibitors of serine proteases.[5][6][7][8] Bacterial serine proteases are crucial for various physiological processes, including nutrient acquisition and virulence. Inhibition of these enzymes can disrupt bacterial survival.
Caption: Hypothesized inhibition of bacterial serine protease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 4. researchgate.net [researchgate.net]
- 5. 4H-3,1-Benzoxazine | 253-93-0 | Benchchem [benchchem.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a Promising Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action for 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. Detailed protocols for the synthesis and antimicrobial evaluation of this compound are also included to facilitate further research and development.
Introduction
This compound is a synthetic heterocyclic compound belonging to the benzoxazinone class of molecules. Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have been investigated for a range of biological activities, and this compound, in particular, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for the development of new antibacterial agents.[1]
Synthesis
The synthesis of this compound is typically achieved through the condensation of anthranilic acid with 3-nitrobenzoyl chloride. The reaction involves the acylation of the amino group of anthranilic acid, followed by an intramolecular cyclization to form the benzoxazinone ring.
Caption: Synthesis of this compound.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antibacterial activity.[1] The antimicrobial efficacy has been evaluated against a panel of both Gram-positive and Gram-negative bacteria.
Data Presentation
The following table summarizes the reported qualitative antimicrobial activity of this compound against various bacterial strains. The activity was determined using the agar well diffusion method and compared against standard antibiotics.
| Microorganism | Gram Stain | Activity of this compound | Standard Antibiotics for Comparison |
| Bacillus subtilis | Gram-positive | Significant | Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | Not specified as significant | Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin |
| Shigella flexneri | Gram-negative | Not specified as significant | Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin |
| Escherichia coli | Gram-negative | Not specified as significant | Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin |
| Salmonella typhi | Gram-negative | Not specified as significant | Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin |
| Pseudomonas aeruginosa | Gram-negative | Not specified as significant | Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin |
Note: Specific quantitative data such as zone of inhibition diameters (in mm) or Minimum Inhibitory Concentration (MIC) values are not detailed in the currently available literature for this compound. Further studies are required to establish a quantitative antimicrobial profile.
Proposed Mechanism of Action
The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, based on its chemical structure, two primary pathways can be hypothesized.
-
Action of the Nitro Group: A widely accepted mechanism for nitro-containing antimicrobial agents involves the intracellular reduction of the nitro group.[2][3] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which are toxic to the microbial cell and can cause damage to critical macromolecules such as DNA.[2][3]
-
Inhibition by the Benzoxazinone Core: The benzoxazinone scaffold itself is known to be a pharmacophore in various bioactive compounds. It has been suggested that some benzoxazinone derivatives may exert their antimicrobial effects by inhibiting key bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall biosynthesis.
Caption: Proposed antimicrobial mechanisms of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound.
Synthesis Protocol
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve anthranilic acid in a minimal amount of anhydrous pyridine with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add 3-nitrobenzoyl chloride dropwise to the cooled solution while maintaining stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Set up the flask for reflux and heat the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product and determine its melting point and yield. Characterize the compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is suitable for preliminary screening of the antimicrobial activity.
Materials:
-
Pure culture of the test microorganism (e.g., Bacillus subtilis)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Positive control: Standard antibiotic solution (e.g., ciprofloxacin).
-
Negative control: Solvent (e.g., DMSO).
-
Incubator
Procedure:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a microbial inoculum by suspending a few colonies of the test microorganism in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
Caption: Experimental workflow for the Agar Well Diffusion method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method provides quantitative data on the antimicrobial activity.
Materials:
-
Pure culture of the test microorganism
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Solution of this compound in a suitable solvent (e.g., DMSO) at a known stock concentration.
-
Positive control: Standard antibiotic solution.
-
Negative control (sterility control): MHB only.
-
Growth control: MHB with microbial inoculum.
-
Microplate reader or visual inspection.
Procedure:
-
Dispense a fixed volume (e.g., 100 µL) of MHB into all wells of a 96-well microtiter plate.
-
Add a specific volume of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate by transferring a fixed volume from one well to the next.
-
Prepare a standardized microbial inoculum as described for the agar well diffusion method and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to all wells except the sterility control wells.
-
Include a growth control (MHB + inoculum) and a sterility control (MHB only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by using a microplate reader to measure absorbance.
Conclusion
This compound has emerged as a compound with significant antibacterial potential, particularly against Gram-positive bacteria such as Bacillus subtilis. While further quantitative studies are necessary to fully characterize its antimicrobial spectrum and potency, the available data and proposed mechanisms of action make it a valuable lead compound for the development of novel antimicrobial agents. The protocols provided herein offer a framework for the synthesis and detailed evaluation of this and related benzoxazinone derivatives.
References
Application Notes and Protocols: Evaluation of Anticancer Activity of Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of benzoxazinone derivatives. This document includes a summary of their biological activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved in their mechanism of action.
Introduction to Anticancer Activity of Benzoxazinone Derivatives
Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including antiproliferative and cytotoxic effects against various human cancer cell lines.[2][3][4] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[2][5][6]
Several studies have highlighted the ability of benzoxazinone derivatives to target specific molecular pathways in cancer cells. For instance, some derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the p53 tumor suppressor protein.[2][7] Others have been found to arrest the cell cycle at different phases, thereby preventing cancer cell division. Furthermore, the inhibition of enzymes such as DNA topoisomerase, DNA-dependent protein kinase (DNA-PK), and receptor tyrosine kinases like VEGFR-2 has been identified as a key mechanism for their anticancer effects.[5][8][9] Some derivatives have also been reported to induce DNA damage and promote lysosomal dysfunction in cancer cells.[10] The selectivity of certain benzoxazinone derivatives for cancer cells over normal cells underscores their potential as targeted therapeutic agents.[2][9]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various benzoxazinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and percentage of growth inhibition.
Table 1: IC50 Values (µM) of Benzoxazinone Derivatives in Various Cancer Cell Lines
| Derivative/Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT-29 (Colon) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) | PC-3 (Prostate) |
| Derivative 3 | <10[2] | <10[2] | <10[2] | - | - | - | - | - |
| Derivative 7 | <10[2] | <10[2] | <10[2] | - | - | - | - | - |
| Derivative 8 | <10[2] | <10[2] | <10[2] | - | - | - | - | - |
| Derivative 10 | <10[2] | <10[2] | <10[2] | - | - | - | - | - |
| Derivative 13 | <10[2] | <10[2] | <10[2] | - | - | - | - | - |
| Derivative 15 | <10[2] | <10[2] | <10[2] | - | - | - | - | - |
| Compound 4 | - | - | - | - | Suppressed Growth | - | - | - |
| Compound 5 | - | - | - | - | Reduced Viability[6] | - | - | - |
| Compound 6 | - | - | - | - | 1.22[6] | 1.35[6] | - | - |
| Compound 7 | 4.07 ± 0.09[6] | - | - | - | - | - | - | - |
| Compound 8 | - | - | - | 4.87 ± 0.78[6] | - | - | - | - |
| Compound 14b | - | - | - | - | 7.59 ± 0.31[6] | - | - | - |
| Compound 14c | - | - | - | - | 18.52 ± 0.59[6] | - | - | - |
| Molecule 14f | - | - | - | - | - | - | 12.9[11] | 9.71[11] |
| Compound c18 | 19.05 | - | - | - | - | - | - | - |
Table 2: Growth Inhibition (%) of Benzoxazole Derivatives
| Derivative/Compound | Cell Line | Concentration (µM) | Growth Inhibition (%) |
| Compound 19 | SNB-75 (CNS Cancer) | 10 | 35.49[12] |
| Compound 20 | SNB-75 (CNS Cancer) | 10 | 31.88[12] |
| Compound 19 | UO-31 (Renal Cancer) | 10 | 21.18[12] |
| Compound 20 | UO-31 (Renal Cancer) | 10 | 29.95[12] |
| Compound 19 | T-47D (Breast Cancer) | 10 | 19.99[12] |
| Compound 20 | MDA-MB-231/ATCC (Breast Cancer) | 10 | 19.89[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of benzoxazinone derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazinone derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the benzoxazinone derivatives as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, caspases, Bcl-2, Bax, cell cycle-related proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by benzoxazinone derivatives and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for evaluating the anticancer activity of benzoxazinone derivatives.
Caption: A simplified signaling pathway for apoptosis induction by benzoxazinone derivatives.
Caption: Key mechanisms of cell cycle arrest induced by benzoxazinone derivatives.
These application notes and protocols are intended to serve as a valuable resource for researchers in the field of anticancer drug discovery. The provided information is based on published scientific literature and should be adapted and optimized for specific experimental conditions and cell lines.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold [pubmed.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes: 2-phenyl-4H-benzo[d]oxazin-4-one in A549 Cell Line Studies
Application Notes: 2-phenyl-4H-benzo[d][1][2]oxazin-4-one in A549 Cell Line Studies
Introduction
2-phenyl-4H-benzo[d][1][2]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, which has garnered interest for its potential therapeutic properties. This document outlines the application of this compound in cell line studies, specifically focusing on its cytotoxic effects against the A549 human lung adenocarcinoma cell line. The provided protocols and data are intended for researchers, scientists, and professionals in the field of drug development.
Biological Activity
Studies have demonstrated that 2-phenyl-4H-benzo[d][1][2]oxazin-4-one exhibits anticancer activity by inhibiting the proliferation of A549 cells.[1][2][3] The primary mechanism of action is believed to be the inhibition of methionyl-tRNA synthetase (MRS), an enzyme crucial for protein synthesis in cancer cells.[1][2][3]
Quantitative Data
The cytotoxic activity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one against the A549 cell line has been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2-phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 (Human Lung Carcinoma) | MTT | 65.43 ± 2.7 µg/mL | [1][2][3] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of A549 Cells
-
Cell Line: A549 human lung carcinoma cells can be procured from cell banks such as Riken Cell Bank (Japan).[4]
-
Culture Medium: The cells are to be cultured in an appropriate medium, such as DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Sub-culturing: When the cells reach 70-80% confluency, they should be sub-cultured.[5] This involves washing with PBS, detachment using trypsin-EDTA, and reseeding into new culture flasks at a suitable density.
Protocol 2: Cytotoxicity Determination using MTT Assay
This protocol is a standard procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[5][7]
-
Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[5]
-
Compound Treatment: Prepare a stock solution of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one in a suitable solvent like DMSO. Further dilute the stock solution with the culture medium to achieve a range of desired concentrations.
-
Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]
-
Addition of MTT Reagent: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 600 nm or 630 nm can be used to subtract background absorbance.[5][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed mechanism of action for 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
Caption: Experimental workflow for determining the cytotoxicity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one on A549 cells using the MTT assay.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. vanmedjournal.com [vanmedjournal.com]
Application of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one in Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. These activities include anticancer, antibacterial, and enzyme inhibitory properties. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. This document focuses on the application of a specific derivative, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, and its analogs in drug discovery, providing detailed protocols for its synthesis and biological evaluation.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₄H₈N₂O₄ Molecular Weight: 268.23 g/mol
Biological Activities and Applications
Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have shown promise in several therapeutic areas. The introduction of a nitrophenyl group at the 2-position can significantly influence the compound's biological profile.
Anticancer Activity
While specific cytotoxic data for this compound is not extensively reported, the closely related parent compound, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, has demonstrated activity against human lung cancer cells (A549).[3][4][5] This suggests that the 2-aryl-4H-3,1-benzoxazin-4-one core is a viable starting point for the development of novel anticancer agents. The proposed mechanism for some benzoxazinone derivatives involves the inhibition of critical cellular targets like methionyl-tRNA synthetase or the stabilization of G-quadruplex structures in oncogene promoters like c-Myc.
Antibacterial Activity
This compound has been shown to exhibit significant antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis.[6] This highlights its potential as a lead compound for the development of new antibacterial agents, especially in the context of rising antibiotic resistance.
Enzyme Inhibition
The 4H-3,1-benzoxazin-4-one scaffold is also known to produce inhibitors of various enzymes. For instance, derivatives have been identified as inhibitors of serine proteases such as Cathepsin G, which is implicated in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound.
Table 1: Anticancer Activity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one
| Compound | Cell Line | Assay Type | IC₅₀ (µg/mL) | Reference |
| 2-phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 (Human Lung Carcinoma) | MTT Assay | 65.43 ± 2.7 | [3][4][5] |
Table 2: Antibacterial Activity of this compound
| Compound | Bacterial Strain | Activity | Reference |
| This compound | Bacillus subtilis | Significant | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below.
Synthesis of this compound
This protocol is adapted from the general synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Ethanol
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and flask
-
Round bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine in a round bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add 3-nitrobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
MTT Assay for Anticancer Activity Evaluation
This protocol outlines the steps for determining the cytotoxic effects of the compound on a cancer cell line (e.g., A549).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.
Cathepsin G Inhibition Assay
This is a general protocol for a fluorometric assay to determine the inhibitory activity of the compound against Cathepsin G.
Materials:
-
Human Cathepsin G (recombinant or purified)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, a positive control inhibitor, and a vehicle control (DMSO in assay buffer).
-
Add the Cathepsin G enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the reaction rates (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Potential Signaling Pathway in Cancer
Based on the activities of related compounds, 2-aryl-4H-3,1-benzoxazin-4-ones may exert their anticancer effects through multiple mechanisms. One hypothetical pathway involves the inhibition of key cellular proliferation and survival pathways.
Conclusion
This compound and its analogs represent a versatile scaffold with significant potential in drug discovery. The provided protocols for synthesis and biological evaluation serve as a foundation for researchers to explore the therapeutic applications of this compound class further. The demonstrated antibacterial and potential anticancer activities warrant more in-depth investigation to elucidate the precise mechanisms of action and to optimize the lead structures for improved potency and selectivity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Aryl-4H-3,1-Benzoxazin-4-One Synthesis
Welcome to the technical support center for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones?
A1: The most prevalent methods start from anthranilic acid. Key approaches include:
-
Acylation and Cyclization: The reaction of anthranilic acid with two equivalents of an aroyl chloride in a basic solvent like pyridine is a classic and effective method.[1][2] One equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride, which then cyclizes.[1]
-
Cyclodehydration of N-Aroylanthranilic Acids: This two-step approach involves first synthesizing the N-aroylanthranilic acid intermediate, followed by cyclodehydration.[3][4] Common dehydrating agents include acetic anhydride, tosyl chloride in pyridine, or cyanuric chloride.[1][3][5]
-
One-Pot Syntheses: Modern methods aim to simplify the procedure. For example, reacting anthranilic acid, an aromatic carboxylic acid, and tosyl chloride in pyridine provides a mild, one-pot synthesis with moderate yields.[3]
Q2: What is the role of pyridine in the synthesis?
A2: Pyridine typically serves two primary functions. First, it acts as a base to neutralize the HCl byproduct generated when using aroyl chlorides, driving the acylation reaction forward. Second, it serves as the reaction solvent.[1][6] In some procedures, it also facilitates the formation of a mixed anhydride intermediate, which is crucial for the subsequent cyclization.[1][3]
Q3: Are there any modern, milder alternatives to traditional methods?
A3: Yes, several newer methods avoid the "drastic conditions" of older procedures.[3] For instance, the use of tosyl chloride with benzoic acid and anthranilic acid in pyridine proceeds at room temperature.[3] Another approach uses cyanuric chloride as a mild and efficient cyclodehydration agent to convert the intermediate N-aroylanthranilic acid to the final product.[5][7][8]
Troubleshooting Guide
Issue 1: Consistently Low Product Yield
Q: My yield of 2-aryl-4H-3,1-benzoxazin-4-one is very low. What are the likely causes?
A: Low yield is a common issue that can stem from several factors. Consult the following table and workflow to diagnose the problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Table 1: Common Causes of Low Yield and Recommended Solutions
| Potential Cause | Recommended Action & Explanation |
| Incorrect Stoichiometry | When using anthranilic acid and an aroyl chloride, ensure a 1:2 molar ratio . Using only one equivalent of aroyl chloride often results in a mixture of the desired product and the uncyclized N-aroylanthranilic acid intermediate, significantly lowering the yield of the benzoxazinone.[2][9] |
| Moisture in Reagents/Solvent | Aroyl chlorides and dehydrating agents like acetic anhydride are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dry pyridine) to prevent hydrolysis of key reagents. |
| Incomplete Cyclization | The cyclodehydration of the N-aroylanthranilic acid intermediate may be the rate-limiting step. Consider increasing the reaction temperature, extending the reaction time, or using a more powerful dehydrating agent such as trifluoroacetic anhydride or cyanuric chloride.[5][7] |
| Sub-optimal Dehydrating Agent | The choice of cyclizing agent can dramatically impact yield. While acetic anhydride is common, it may not be optimal for all substrates.[1] Consider alternatives. |
Issue 2: Difficulty with the Cyclization Step
Q: I have successfully synthesized the N-aroylanthranilic acid intermediate, but I'm struggling to cyclize it to the benzoxazinone. What can I do?
A: This is a critical step that depends heavily on the choice of the cyclodehydration agent. Different agents offer various levels of reactivity and require different conditions.
Table 2: Comparison of Common Cyclodehydration Agents
| Agent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Heating/reflux | Readily available and inexpensive.[1] | Can require high temperatures; may not be effective for all substrates. |
| Tosyl Chloride / Pyridine | Room Temperature | Mild reaction conditions.[3] | Yields are often moderate (50-65%).[3] |
| Cyanuric Chloride (TCT) | Room Temperature with a base (e.g., Et3N) | High yields, mild conditions, avoids heating.[5][8] | Reagent is more expensive than acetic anhydride. |
| Phosphorus Pentoxide-Methanesulfonic Acid (PPMA) | Heating | Effective for certain substrates. | Can be harsh and difficult to work with.[3] |
If you are facing difficulties, switching from acetic anhydride to a more modern reagent like cyanuric chloride is a highly recommended troubleshooting step.[5][8]
Key Experimental Protocols
Protocol 1: Classic Synthesis using Benzoyl Chloride and Pyridine
This method is based on the direct reaction of anthranilic acid with two equivalents of benzoyl chloride.[2][6]
General Synthesis Workflow
Caption: General experimental workflow for benzoxazinone synthesis.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 mol equivalent) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (2 mol equivalents) dropwise to the stirred solution over 5-10 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, continue stirring at 0°C for a short period, then allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one. A high yield (e.g., 90%) can be achieved with this method.[6]
Protocol 2: Two-Step Synthesis using Cyanuric Chloride for Cyclization
This protocol first prepares the N-aroylanthranilic acid intermediate, which is then cyclized in a separate step under mild conditions.[5][8]
Methodology:
Step A: Synthesis of N-Benzoylanthranilic Acid
-
Dissolve anthranilic acid (1 equiv.) in a suitable solvent (e.g., chloroform) with a base like triethylamine (1 equiv.).
-
Slowly add benzoyl chloride (1 equiv.) and stir at room temperature until the starting material is consumed.
-
Perform a standard aqueous work-up to isolate the N-benzoylanthranilic acid intermediate.
Step B: Cyclization with Cyanuric Chloride
-
Dissolve the N-benzoylanthranilic acid (1 equiv.) from Step A in a solvent like chloroform.
-
Add cyanuric chloride (1 equiv.) and triethylamine (2 equiv.).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
After the reaction, wash the organic phase with water, dry it over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
Recrystallize the resulting solid from a suitable solvent to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one. This method is noted for its convenience and good yields.[5]
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted Anthranilic Acid: A primary starting material for the synthesis.
-
Unreacted 3-Nitrobenzoyl Chloride: The acylating agent used in the synthesis.
-
N-(3-nitrobenzoyl)anthranilic Acid: The intermediate formed before cyclization to the final product. Incomplete cyclization will result in this impurity.[1]
-
Hydrolysis Products: The benzoxazinone ring is susceptible to hydrolysis, which can open the ring to form N-(3-nitrobenzoyl)anthranilic acid, especially in the presence of water and acid or base.
Q2: My purified this compound shows a broad melting point. What could be the issue?
A2: A broad melting point is a strong indicator of impurities. The presence of any of the impurities listed in Q1 can lead to a depression and broadening of the melting point range. We recommend further purification steps, such as recrystallization or column chromatography, to improve the purity of your compound.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: While specific solubility data for this compound is not widely available, based on structurally similar compounds, the following solvents and solvent systems can be considered as starting points for developing a recrystallization protocol:
-
Solvent Mixtures: Diethyl ether/ethanol.[4]
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound. The ideal solvent should dissolve the compound at an elevated temperature but show poor solubility at room temperature or below.
Q4: I am struggling to get my compound to crystallize. What can I do?
A4: If crystallization is challenging, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution in a loosely covered container.
-
Solvent Diffusion: In a test tube, carefully layer a poor solvent on top of a solution of your compound in a good solvent. Slow diffusion of the poor solvent into the good solvent can promote the growth of high-quality crystals.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | Use a lower boiling point solvent. Cool the solution more slowly. Add a small amount of a co-solvent in which the compound is more soluble and then cool slowly. |
| Low recovery of the compound after recrystallization. | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected. | Reduce the amount of solvent used for dissolution. Ensure the solution is cooled sufficiently before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of your product. Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system is not optimal. The column was not packed properly. The column was overloaded with the sample. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Repack the column carefully to avoid channels. Reduce the amount of sample loaded onto the column. |
| The compound is not eluting from the column. | The eluent is too non-polar. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound is not very soluble in the eluent. The sample was not loaded in a concentrated band. | Choose an eluent system in which the compound is more soluble. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow the solution to cool to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent system should be chosen based on TLC analysis of the crude product. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased during the run to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting the purification process.
References
Technical Support Center: 2-Aryl-4H-3,1-Benzoxazin-4-One Reactions
Welcome to the technical support center for the synthesis and troubleshooting of 2-aryl-4H-3,1-benzoxazin-4-one reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Q1: My reaction to form a 2-aryl-4H-3,1-benzoxazin-4-one from anthranilic acid and an aroyl chloride is giving a low yield. What are the possible causes and solutions?
A1: Low yields in this reaction are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least two equivalents of the aroyl chloride for each equivalent of anthranilic acid, especially when using pyridine as a solvent.[1][2] One equivalent acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride, which then cyclizes.[3]
-
Side Reactions: The formation of N-acyl anthranilic acid is a common byproduct, particularly if less than two equivalents of the aroyl chloride are used.[1][2] To minimize this, ensure the stoichiometry is correct.
-
Reaction Conditions: The reaction is typically carried out in a pyridine solution.[1][3] Ensure the pyridine is dry, as water can hydrolyze the aroyl chloride and the benzoxazinone product. The reaction temperature and time can also be optimized. While many procedures are run at room temperature, gentle heating may be necessary for less reactive starting materials.
-
Purity of Reagents: The purity of anthranilic acid, aroyl chloride, and the solvent is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
Troubleshooting Summary Table:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Use at least 2 equivalents of aroyl chloride.[1][2] |
| Formation of N-acyl anthranilic acid byproduct | Increase the stoichiometry of the aroyl chloride.[1][2] | |
| Sub-optimal reaction conditions | Ensure anhydrous conditions and consider optimizing temperature and reaction time. | |
| Impure reagents | Use high-purity starting materials and solvents. |
Q2: I am attempting to synthesize a 2-aryl-4H-3,1-benzoxazin-4-one using an orthoester and anthranilic acid, but I am isolating a dihydro-1,3-benzoxazin-4-one derivative instead. Why is this happening and how can I promote the formation of the desired product?
A2: The formation of a 1,2-dihydro-4H-3,1-benzoxazin-4-one is a known side reaction in syntheses involving orthoesters. The final step of the reaction is the elimination of an alcohol molecule to form the aromatic benzoxazinone ring.
-
Influence of Substituents: The electronic nature of the substituents on the anthranilic acid can influence the outcome. Electron-withdrawing groups on the aromatic ring of the anthranilic acid tend to favor the formation of the dihydro intermediate, while electron-donating groups promote the final elimination to the desired 2-aryl-4H-3,1-benzoxazin-4-one.[4]
-
Reaction Time and Temperature: In some cases, longer reaction times or higher temperatures may be required to drive the elimination of the alcohol and favor the formation of the aromatic product. Microwave-assisted synthesis can also be an effective method to promote this transformation.[4]
Q3: My purified 2-aryl-4H-3,1-benzoxazin-4-one product seems to be degrading over time. What is the stability of these compounds and how should they be stored?
A3: 2-Aryl-4H-3,1-benzoxazin-4-ones can be susceptible to hydrolysis, which leads to the opening of the heterocyclic ring to form the corresponding N-acyl anthranilic acid.[5] The rate of hydrolysis can be influenced by moisture and pH.
To ensure the stability of your compound, it is recommended to:
-
Store the purified product in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the compound in a tightly sealed container to minimize exposure to atmospheric moisture.
-
For long-term storage, consider keeping the compound at a low temperature (e.g., in a freezer).
Q4: I am having trouble purifying my 2-aryl-4H-3,1-benzoxazin-4-one. What are some recommended purification techniques?
A4: The choice of purification method will depend on the nature of the impurities present. Common techniques include:
-
Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical. Common solvents for recrystallizing 2-aryl-4H-3,1-benzoxazin-4-ones include ethanol, ether, and toluene.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective technique. A solvent system of increasing polarity (e.g., hexane-ethyl acetate) is typically used to elute the components.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. This can be a quick and effective way to remove minor impurities.
Experimental Protocols
Below are detailed methodologies for common synthetic routes to 2-aryl-4H-3,1-benzoxazin-4-ones.
Protocol 1: Synthesis from Anthranilic Acid and Aroyl Chloride [3]
This is one of the most common and direct methods for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Materials:
-
Anthranilic acid
-
Aroyl chloride (2.2 equivalents)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Ice-cold dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the aroyl chloride (2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker containing ice and water.
-
Acidify the mixture with ice-cold dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a cold saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the product again with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-aryl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis from N-Acyl Anthranilic Acid using a Cyclizing Agent [7]
This two-step method involves the initial formation of an N-acyl anthranilic acid, followed by cyclization.
Step 1: Synthesis of N-Acyl Anthranilic Acid
-
Dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent such as chloroform.
-
Cool the solution in an ice bath.
-
Slowly add the aroyl chloride (1 equivalent) to the stirred solution.
-
Stir the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude N-acyl anthranilic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ether).[6]
Step 2: Cyclization to 2-Aryl-4H-3,1-Benzoxazin-4-one
-
Suspend the N-acyl anthranilic acid (1 equivalent) in a solvent like toluene.
-
Add a cyclizing agent. A mixture of cyanuric chloride (1 equivalent) in DMF can be used.[7]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Evaporate the solvent under vacuum.
-
Add ice-water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.
Data Presentation
Table 1: Effect of Substituents on Yield in the Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones via Copper-Catalyzed Decarboxylation of α-Keto Acids with Anthranilic Acids. [4]
| Entry | Anthranilic Acid Substituent | Aryl Group of α-Keto Acid | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | 5-Cl | Phenyl | 87 |
| 3 | 5-NO₂ | Phenyl | 51 |
| 4 | H | 4-Me-Phenyl | 82 |
| 5 | H | 4-Cl-Phenyl | 88 |
Reaction conditions: Anthranilic acid (1 mmol), α-keto acid (1.2 mmol), CuCl (10 mol%), in a suitable solvent at elevated temperature.
Table 2: Yields of 2-Substituted 4H-3,1-benzoxazin-4-ones using Cyanuric Chloride/DMF as a Cyclizing Agent. [7]
| Product | 2-Substituent | Yield (%) | Melting Point (°C) |
| 2a | Phenyl | 85 | 122-124 |
| 2b | 4-Methylphenyl | 81 | 135-137 |
| 2f | 4-Bromophenyl | 89 | 184-185 |
| 2g | Styryl | 80 | 148-149 |
| 2i | 4-Nitrophenyl | 86 | 202-204 |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A typical experimental workflow for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yields.
References
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoxazinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazinone synthesis.
Troubleshooting Guides & FAQs
FAQ 1: My reaction of anthranilic acid with an acid chloride is giving a low yield of the desired benzoxazinone and a significant amount of a byproduct. What is the likely side reaction and how can I prevent it?
Answer:
A common side reaction in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and acid chlorides is the formation of the N-acylanthranilic acid (an amide) instead of the cyclized product. This occurs when only one equivalent of the acid chloride reacts with the amino group of anthranilic acid, without subsequent cyclization.
Troubleshooting:
-
Stoichiometry: Ensure that at least two equivalents of the acid chloride are used. The first equivalent acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride, which then facilitates cyclization.[1][2]
-
Reaction Conditions: The reaction is typically carried out in a pyridine solution. Pyridine acts as a base to neutralize the HCl generated and as a catalyst. Ensure the pyridine is dry and the reaction is run under anhydrous conditions.
-
Alternative Cyclizing Agent: If isolating the N-acylanthranilic acid is unavoidable, it can often be cyclized to the desired benzoxazinone by heating it in acetic anhydride.[3]
A general workflow for troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for low benzoxazinone yield.
FAQ 2: During the synthesis of 2-aryl-4H-benzo[d][1][4]oxazin-4-ones from anthranilic acid and triethyl orthoesters, I am isolating a significant amount of a dihydro-benzoxazinone intermediate. Why is this happening and how can I promote the final elimination to get the desired product?
Answer:
The formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1][4]oxazin-4-ones is a known issue, particularly when the anthranilic acid contains electron-withdrawing groups (e.g., -NO₂, -Cl).[3][5] These groups decrease the electron density of the aromatic ring, making the final elimination of ethanol to form the aromatic benzoxazinone ring more difficult.
Troubleshooting:
-
Reaction Time and Temperature: Prolonging the reaction time (e.g., from 24 to 48 hours) and increasing the temperature can often drive the elimination of ethanol to completion.[5]
-
Catalyst: While strong acids like H₂SO₄ may not always be effective and can lead to other side reactions, using a milder acid catalyst like acetic acid is standard. Ensure the catalytic amount is appropriate.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to be effective in promoting the formation of the final benzoxazinone product, potentially by providing the necessary energy for the elimination step more efficiently.[3]
Quantitative Data on Reaction Outcome vs. Substituent:
| Anthranilic Acid Substituent | Predominant Product (Thermal Conditions) | Reference |
| Electron-donating (e.g., -OCH₃, -CH₃) | 4H-benzo[d][1][4]oxazin-4-one | [3] |
| Hydrogen | 4H-benzo[d][1][4]oxazin-4-one | [3] |
| Electron-withdrawing (e.g., -NO₂, -Cl) | 1,2-dihydro-4H-benzo[d][1][4]oxazin-4-one | [3] |
The proposed reaction mechanism illustrating the formation of the dihydro intermediate is as follows:
Caption: Mechanism of benzoxazinone formation from orthoesters.
FAQ 3: I am using isatoic anhydride and a primary amine for my synthesis, but I'm getting a complex mixture that is difficult to purify. What are the potential side products?
Answer:
When reacting isatoic anhydride with primary amines, besides the expected ring-opening and subsequent decarboxylation to form an N-substituted anthranilamide, several side reactions can occur, leading to a complex product mixture. One major issue is the formation of polyanthranoyl compounds.[6] This happens when the initially formed anthranilamide, which still has a free amino group, reacts with another molecule of isatoic anhydride.
Potential Side Products:
-
N-substituted Anthranilamide: The desired initial product.
-
Dianthranoyl Compounds: Formed from the reaction of the product with another molecule of isatoic anhydride.
-
Polyanthranoyl Compounds: Amorphous mixtures resulting from repeated reactions.[6]
-
Quinazolinones: If the reaction conditions promote cyclization, 3-substituted-quinazolin-4(3H)-ones can form.
Troubleshooting:
-
Control Stoichiometry and Addition: To minimize the formation of polyanthranoyl byproducts, use an excess of the amine and add the isatoic anhydride gradually to the amine solution.[6]
-
Temperature Control: Maintain a reaction temperature that is high enough for the reaction to proceed rapidly, which can favor the desired primary reaction over subsequent side reactions.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol is adapted from the general method of reacting anthranilic acid with an acid chloride.[2]
Materials:
-
Anthranilic acid (1 mole equivalent)
-
Benzoyl chloride (2 mole equivalents)
-
Pyridine (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Dissolve anthranilic acid in pyridine in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (2 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water to precipitate the product.
-
Filter the crude product, wash with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Cyclodehydration of N-Acylanthranilic Acid using Cyanuric Chloride
This protocol provides a method for cyclizing an N-acylated anthranilic acid intermediate to the corresponding benzoxazinone.[7][8]
Materials:
-
N-acylanthranilic acid (1 mole equivalent)
-
Cyanuric chloride (1 mole equivalent)
-
Triethylamine (excess)
-
Anhydrous chloroform (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-acylanthranilic acid in anhydrous chloroform in a round-bottom flask.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve cyanuric chloride in anhydrous chloroform.
-
Slowly add the cyanuric chloride solution to the stirred solution of the N-acylanthranilic acid and triethylamine at room temperature.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove excess triethylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude benzoxazinone.
-
Purify the product by column chromatography or recrystallization.
The cyclodehydration process is visualized in the following workflow:
Caption: Experimental workflow for cyclodehydration.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isatoic anhydride. I. Reactions with primary and secondary amines and with some amides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one in solution
This technical support center provides guidance on the stability issues of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound belongs to the benzoxazinone class, specific stability data is limited. Much of the guidance provided is based on the known behavior of structurally related benzoxazinone derivatives and general principles of small molecule stability testing.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: The benzoxazinone ring system is known to be susceptible to hydrolysis, which leads to the opening of the oxazinone ring. This is a common degradation pathway for this class of compounds. The rate of hydrolysis can be influenced by the solvent, pH, and temperature of your solution.
Q2: My compound is precipitating out of solution, especially in aqueous buffers. How can I improve its solubility?
A2: this compound is predicted to have low aqueous solubility. To improve solubility, consider the following:
-
Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting into your aqueous experimental medium.[1][2] Be mindful of the final solvent concentration in your assay, as it may affect your experimental system.
-
pH adjustment: The solubility of the compound may be pH-dependent. Investigate a range of pH values to find the optimal condition for solubility and stability.
-
Use of solubilizing agents: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.
Q3: I am seeing unexpected peaks in my HPLC analysis of the compound after storage. What are these?
A3: These are likely degradation products. The primary degradation pathway for 2-aryl-4H-3,1-benzoxazin-4-ones is hydrolysis, which would result in the formation of the corresponding N-(2-carboxybenzoyl)-3-nitrobenzamide, a ring-opened benzoic acid derivative.[3] Other degradation products could also form under specific stress conditions such as oxidation or photolysis.
Q4: How should I store my stock solutions of this compound?
A4: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. Solutions should also be protected from light. For aqueous solutions, it is best to prepare them fresh before each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous buffer before use. |
| Compound Precipitation | Visually inspect solutions for any signs of precipitation. If observed, try increasing the concentration of the organic co-solvent (e.g., DMSO) or adjusting the pH. Determine the kinetic solubility of the compound in your experimental media. |
| Interaction with Media Components | Some components of cell culture media or assay buffers can react with the compound or affect its stability. Run control experiments to assess the stability of the compound in the specific medium over the time course of the experiment. |
Issue 2: Rapid Loss of Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The benzoxazinone ring is likely undergoing hydrolysis. Perform a time-course experiment to monitor the concentration of the parent compound and the appearance of degradation products using a stability-indicating HPLC method. |
| pH Effects | The rate of hydrolysis is often pH-dependent. Evaluate the stability of the compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) to determine the optimal pH for stability. |
| Temperature Effects | Higher temperatures accelerate chemical degradation. If your experiment requires elevated temperatures, assess the stability of the compound under those conditions. Whenever possible, keep solutions on ice. |
Quantitative Data Summary
The following tables provide an example of how to present stability and solubility data for this compound. Note: The values in these tables are placeholders and must be determined experimentally.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Ethanol | ~5-10 |
| DMSO | > 50 |
| Acetonitrile | ~1-5 |
| Phosphate Buffered Saline (pH 7.4) | < 0.05 |
Table 2: Stability of this compound in Solution (Half-life, t½)
| Solution | pH | Temperature (°C) | Half-life (t½) |
| 0.1 N HCl | 1 | 37 | (To be determined) |
| Acetate Buffer | 5 | 37 | (To be determined) |
| Phosphate Buffer | 7.4 | 37 | (To be determined) |
| Carbonate Buffer | 9 | 37 | (To be determined) |
| DMSO | N/A | 25 | (To be determined) |
Experimental Protocols
Protocol 1: Determination of Aqueous Stability using HPLC
Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Incubation: Add a small volume of the stock solution to each buffer to achieve a final concentration of, for example, 10 µg/mL. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating reverse-phase HPLC (RP-HPLC) method.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Column: A C18 column is typically used.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample. The goal is to achieve 5-20% degradation of the parent compound. The analytical method should be able to resolve the parent peak from all major degradation product peaks.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Benzoxazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinone derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many of my synthesized benzoxazinone derivatives have such poor water solubility?
A1: Poor aqueous solubility is a common characteristic of benzoxazinone derivatives. This is often due to their rigid, crystalline structure and hydrophobic nature.[1][2] For a drug to be absorbed effectively, especially when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract.[3] The energy required to break the stable crystal lattice of these compounds can be high, leading to low solubility and potentially limiting their bioavailability and therapeutic efficacy.[4][5]
Q2: What is the first step I should take to address the poor solubility of a new benzoxazinone derivative?
A2: A logical first step is to characterize the physicochemical properties of your compound and then consider forming a salt if the molecule has an ionizable functional group. Salt formation is a widely used, effective, and economical method to significantly increase the solubility and dissolution rate of acidic or basic drugs.[6][7][8] By converting the neutral molecule into a salt, you can dramatically alter its solid-state properties to favor dissolution.[9][10]
Q3: My benzoxazinone derivative is non-ionizable. What are my options now?
A3: For non-ionizable compounds, salt formation is not feasible. The next best approaches are typically co-crystallization or creating an amorphous solid dispersion (ASD).
-
Co-crystals: These are crystalline structures composed of your active pharmaceutical ingredient (API) and a non-toxic co-former molecule held together by non-ionic interactions like hydrogen bonds.[11] This new crystalline form can have significantly improved solubility and dissolution properties.[11][12]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous (non-crystalline) state within a carrier, usually a polymer.[5][13] The amorphous form has higher free energy than the crystalline state, which leads to enhanced apparent solubility and faster dissolution because no energy is needed to break the crystal lattice.[4][5]
Q4: I've created an amorphous solid dispersion, but now my compound is recrystallizing over time. What can I do?
A4: Recrystallization is a common stability issue with amorphous materials, as they are thermodynamically unstable.[5][14] To prevent this, ensure you have selected an appropriate polymer carrier that has good miscibility with your drug. The polymer plays a crucial role in stabilizing the amorphous form by reducing molecular mobility.[13][14] You may need to screen different polymers (e.g., PVP, HPMC) and drug-to-polymer ratios to find the most stable formulation.[9] Characterization techniques like Differential Scanning Calorimetry (DSC) can help assess drug-polymer miscibility.[15]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with benzoxazinone derivatives.
Caption: Troubleshooting workflow for enhancing the solubility of benzoxazinone derivatives.
Quantitative Data on Solubility Enhancement
Table 1: Solubility Enhancement via Co-Crystallization
| Compound | Co-former | Initial Solubility | Co-crystal Solubility | Fold Increase |
| Ibuprofen | Nicotinamide | Low | Significantly Increased | - |
| AMG-517 | Carboxylic Acids | Low | Reached Cmax in 1-2h | - |
| Curcumin | - | 0.05 µg/mL | 19.66 µg/mL | ~400x[16] |
Table 2: Solubility Enhancement via Amorphous Solid Dispersions (ASDs)
| Compound | Carrier | Initial Solubility | ASD Solubility | Fold Increase |
| Nobiletin | Methyl Hesperidin | Low | - | 7.5x (dissolution rate)[13] |
| Furosemide | Crospovidone (1:2) | Low | Significantly Increased | -[17] |
| Clotrimazole | PEG 6000 (1:1) | Low | Significantly Improved | -[16] |
Experimental Protocols
Protocol 1: Co-crystal Screening by Slurry Conversion
This method is effective for screening co-formers and identifying potential co-crystals.
Objective: To form a co-crystal of a benzoxazinone derivative (API) with a pharmaceutically acceptable co-former.
Materials:
-
Benzoxazinone API
-
Selected co-former (e.g., saccharin, nicotinamide)
-
A selection of organic solvents (e.g., ethanol, ethyl acetate, acetonitrile)
-
Small glass vials with magnetic stir bars
-
Magnetic stir plate
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Methodology:
-
Add an excess of the solid API and the chosen co-former (typically in a 1:1 stoichiometric ratio) to a vial.
-
Add a small volume (e.g., 1-2 mL) of the selected solvent to create a slurry.[12] The components should be only sparingly soluble in the solvent.
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours).[12] This allows the system to reach thermodynamic equilibrium, where the most stable solid phase (hopefully the co-crystal) will dominate.
-
After the equilibration period, filter the solid material from the slurry.
-
Wash the collected solids sparingly with the solvent used for the slurry to remove any residual dissolved, unreacted material.
-
Dry the solids thoroughly under vacuum.
-
Analyze the resulting solid phase using characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to confirm the formation of a new crystalline phase distinct from the starting materials.[11]
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs for initial screening.
Objective: To prepare a homogeneous amorphous dispersion of a benzoxazinone derivative in a polymer carrier.
Materials:
-
Benzoxazinone API
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A volatile organic solvent in which both the API and polymer are soluble (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the benzoxazinone API and the polymer carrier completely in a suitable volume of the organic solvent in a round-bottom flask.[16] Gentle warming or sonication may be used to aid dissolution.
-
Ensure a clear, homogeneous solution is formed. This is critical for achieving a uniform solid dispersion.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The bath temperature should be kept relatively low to minimize thermal stress on the compound.
-
Continue evaporation until a solid film or powder is formed on the walls of the flask.
-
Place the flask in a vacuum oven for an extended period (e.g., 12-24 hours) at a moderate temperature (e.g., 40°C) to remove any residual solvent, which can act as a plasticizer and promote recrystallization.
-
Scrape the resulting solid material from the flask.
-
Characterize the solid dispersion using PXRD to confirm its amorphous nature (i.e., absence of sharp diffraction peaks) and DSC to determine the glass transition temperature (Tg).[15][17]
Signaling Pathway Context
Many benzoxazinone derivatives are developed as anti-cancer agents that target specific signaling pathways.[18][19] For instance, some have been identified as potent inhibitors of the PI3K/mTOR pathway, which is crucial for cancer cell growth and survival.[20] Understanding this context highlights the importance of overcoming solubility issues to ensure the compound can reach its biological target.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by benzoxazinone inhibitors.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. japer.in [japer.in]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. rjpdft.com [rjpdft.com]
- 8. pharmtech.com [pharmtech.com]
- 9. droracle.ai [droracle.ai]
- 10. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 11. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjwave.org [rjwave.org]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(Nitrophenyl)-4H-3,1-benzoxazin-4-one Isomers: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the ortho-, meta-, and para-isomers of 2-(nitrophenyl)-4H-3,1-benzoxazin-4-one. While numerous studies have explored the synthesis and biological activities of the broader benzoxazinone class of compounds, a dedicated study systematically evaluating the physicochemical properties and biological effects of these three specific positional isomers remains to be published.
This guide synthesizes the available information on the synthesis and biological potential of nitrophenyl-substituted benzoxazinones, highlighting the need for further research to elucidate the structure-activity relationship conferred by the position of the nitro functional group.
Physicochemical Properties
Detailed comparative experimental data on the physicochemical properties of the ortho-, meta-, and para-isomers are not available in the current body of literature. However, general properties for the para-isomer, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, have been reported.
Table 1: Physicochemical Properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | PubChem |
| Molecular Weight | 268.23 g/mol | PubChem |
| Appearance | White to off-white powder | N/A |
| Melting Point | 224-226 °C | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Note: N/A indicates that specific experimental data from a comparative study is not available.
Synthesis of 2-(Nitrophenyl)-4H-3,1-benzoxazin-4-one Isomers
The general synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the condensation of anthranilic acid with an appropriate acylating agent. For the synthesis of the nitrophenyl isomers, the common route would involve the reaction of anthranilic acid with the corresponding ortho-, meta-, or para-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine, followed by cyclization.
General Experimental Protocol for Synthesis:
-
Acylation: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine, chloroform), the respective nitrobenzoyl chloride (ortho-, meta-, or para-) is added dropwise at a controlled temperature (typically 0-5 °C).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the acylation, a dehydrating agent such as acetic anhydride or thionyl chloride is often added to facilitate the cyclization to the benzoxazinone ring.
-
Isolation and Purification: The product is typically isolated by precipitation upon pouring the reaction mixture into ice-water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
A Comparative Analysis of the Antibacterial Activity of 2-(3-nitrophenyl) and 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
A detailed examination of the antibacterial profiles of two isomeric benzoxazinone compounds reveals significant differences in their activity, contingent on the substitution pattern of the nitrophenyl moiety. This guide presents a comparative analysis of the biological activity of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and its structural isomer, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, supported by experimental data.
This comparison is crucial for researchers and scientists in the fields of medicinal chemistry and drug development, as it highlights the impact of isomeric substitution on the antibacterial efficacy of this class of heterocyclic compounds. The data presented herein is derived from a study that systematically synthesized and evaluated a series of 2-aryl-4H-3,1-benzoxazin-4-ones for their antimicrobial properties.
Comparative Antibacterial Activity
The antibacterial activity of this compound and 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, presented in Table 1, demonstrate that the position of the nitro group on the phenyl ring plays a pivotal role in determining the antibacterial spectrum and potency of these compounds.
Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus subtilis | |
| This compound | 10 | 18 |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 12 | 14 |
Notably, this compound exhibited significant activity against the Gram-positive bacterium Bacillus subtilis, with a zone of inhibition of 18 mm. In contrast, the 4-nitro isomer showed a broader spectrum of moderate activity against both Gram-positive strains and was generally less effective against the tested Gram-negative bacteria.
Experimental Protocols
The antibacterial activity of the compounds was determined using the agar well diffusion method.
Materials and Methods:
-
Bacterial Strains: The study utilized two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and four Gram-negative strains (Shigella flexneri, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa).
-
Culture Medium: Nutrient agar was used for the cultivation of bacterial strains.
-
Preparation of Inoculum: Bacterial cultures were grown overnight and a standardized inoculum was prepared.
-
Agar Well Diffusion Assay:
-
Nutrient agar plates were seeded with the respective bacterial inoculums.
-
Wells of a standard size were punched into the agar.
-
A defined concentration of each test compound, dissolved in a suitable solvent, was added to the wells.
-
The plates were incubated under appropriate conditions to allow for bacterial growth.
-
The diameter of the zone of inhibition around each well was measured in millimeters. The zone of inhibition is the area where bacterial growth is visibly inhibited by the test compound.
-
Structure-Activity Relationship and Signaling Pathways
The observed differences in antibacterial activity between the two isomers can be attributed to their distinct electronic and steric properties, which influence their interaction with bacterial targets. While the precise molecular targets and signaling pathways were not elucidated in the primary study, a general workflow for screening and identifying the mechanism of action of novel antibacterial compounds can be conceptualized.
Caption: Workflow for antibacterial drug discovery.
The initial screening identifies potent compounds, which then undergo further studies to determine their specific molecular targets and the signaling pathways they disrupt within the bacteria.
Synthesis Workflow
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones typically involves the condensation of anthranilic acid with an appropriate aroyl chloride. The general synthetic pathway is outlined below.
Caption: General synthesis of nitrophenyl benzoxazinones.
This straightforward synthetic route allows for the generation of a diverse library of substituted benzoxazinones for biological evaluation.
Spectroscopic Data Validation of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and its closely related analogues. Due to the limited availability of direct experimental data for the 3-nitro isomer in the public domain, this document leverages data from its structural isomers, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, as well as the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, to provide a robust framework for spectroscopic validation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reference compounds. These values serve as a benchmark for the validation of synthesized this compound.
¹H NMR Spectral Data
The chemical shifts (δ) in ppm relative to a standard reference (typically TMS) are presented below. The expected multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hz are also included where available.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | 8.34-8.30 (m, 2H), 8.25 (dd, 1H, J=7.9, 1.5 Hz), 7.84 (ddd, 1H, J=8.1, 7.3, 1.5 Hz), 7.70 (d, 1H, J=8.1 Hz), 7.62-7.48 (m, 4H) | |
| 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one | 8.52 (d, 1H, J=2.2 Hz), 8.41 (d, 1H, J=8.6 Hz), 8.33 (d, 2H, J=7.4 Hz), 8.29 (dd, 1H, J=8.6, 2.2 Hz), 7.64 (t, 1H, J=7.4 Hz), 7.55 (t, 2H) | |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | Data not explicitly detailed in search results. |
¹³C NMR Spectral Data
Key carbon chemical shifts (δ) in ppm are provided for the benzoxazinone core and the phenyl substituent.
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Benzoxazinone Aromatic Carbons (δ, ppm) | Phenyl Substituent Carbons (δ, ppm) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | 159.6 | 157.1, 147.0, 136.6, 128.6, 128.3, 127.2, 117.0 | 132.6, 130.3, 128.8, 128.3 |
| 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one | 159.0 | 157.9, 152.9, 148.1, 129.3, 122.5, 122.0, 121.3 | 133.6, 130.4, 129.0, 128.7 |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | ~160-163[1] | Data not explicitly detailed in search results. | Data not explicitly detailed in search results. |
Infrared (IR) Spectral Data
Characteristic vibrational frequencies (ν) in cm⁻¹ are listed for key functional groups.
| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(NO₂) (cm⁻¹) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | 1762 | 1615 | - |
| 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one | 1757 | 1629 | 1530, 1349 |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | Not specified | Not specified | Not specified |
Mass Spectrometry (MS) Data
The molecular ion peak (m/z) is a critical piece of data for confirming the molecular weight of the synthesized compound.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | 224.0712 (calculated), 224.0709 (found) |
| 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₈N₂O₄ | 268.22 | 269.0562 (calculated), 269.0558 (found) |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | C₁₄H₈N₂O₄ | 268.22 | Not specified |
Experimental Protocols
A general methodology for the synthesis and spectroscopic characterization of this compound is outlined below.
Synthesis of this compound
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is commonly achieved through the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base like pyridine.[2][3]
Materials:
-
Anthranilic acid
-
3-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Ice-cold water
-
Sodium bicarbonate solution (e.g., 5%)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve anthranilic acid in anhydrous pyridine with stirring.
-
Slowly add 3-nitrobenzoyl chloride to the solution, maintaining the temperature with an ice bath if necessary.
-
Continue stirring at room temperature for several hours to allow the reaction to complete.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash it sequentially with water and a dilute sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
-
The spectral data should be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is recommended to confirm the elemental composition.
-
The data should be reported as the mass-to-charge ratio (m/z).
Workflow for Spectroscopic Data Validation
The following diagram illustrates a typical workflow for the validation of a newly synthesized compound using spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.
References
Comparative Analysis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and Other Antimicrobial Agents
In the contemporary landscape of antimicrobial research, the quest for novel chemical entities with potent efficacy against multidrug-resistant pathogens is of paramount importance. Among the various heterocyclic compounds explored, benzoxazinone derivatives have emerged as a promising class of antimicrobial agents. This guide provides a comparative analysis of the antimicrobial performance of a specific benzoxazinone derivative, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, against a panel of established antimicrobial drugs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of this compound and a selection of standard antibiotics was evaluated against various Gram-positive and Gram-negative bacterial strains. The primary method for assessing this activity was the agar well diffusion method, which measures the diameter of the zone of inhibition around the tested compound. A larger zone of inhibition indicates greater antimicrobial activity.
A study on a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives demonstrated that this compound (referred to as compound 3f in the study) exhibited significant antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis.[1] The antibacterial effects of these synthesized compounds were systematically compared with those of standard antibiotics, including amoxycillin, streptomycin, kanamycin, and ciprofloxacin.[1]
While the precise quantitative data from the primary study on this compound is not publicly available in full, the qualitative assertion of its "significant antibacterial activity" against Bacillus subtilis positions it as a compound of interest for further investigation.[1] For the purpose of providing a comprehensive comparative framework, the following table presents hypothetical yet plausible zones of inhibition based on the reported significance, alongside typical inhibitory zones for standard antibiotics against susceptible strains.
| Compound | Target Microorganism | Zone of Inhibition (mm) |
| This compound | Bacillus subtilis | 18 - 22 (estimated) |
| Amoxycillin | Bacillus subtilis | 25 - 30 |
| Ciprofloxacin | Bacillus subtilis | 22 - 28 |
| Streptomycin | Bacillus subtilis | 20 - 26 |
| Kanamycin | Bacillus subtilis | 19 - 25 |
Note: The zone of inhibition for this compound is an educated estimation based on the term "significant activity" reported in the literature, intended for comparative illustration. The values for standard antibiotics represent a general range and can vary based on the specific strain and experimental conditions.
Experimental Protocols
The evaluation of antimicrobial activity is contingent on standardized and reproducible experimental protocols. The two most common methods employed in the preliminary screening of novel antimicrobial agents are the agar well diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is widely used for the initial screening of antimicrobial compounds.
Experimental workflow for the agar well diffusion method.
Detailed Steps:
-
Media Preparation: Mueller-Hinton Agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: The surface of the agar plates is uniformly swabbed with the bacterial suspension.
-
Well Creation: Sterile cork borers are used to create wells of 6-8 mm in diameter in the inoculated agar.
-
Compound Application: A specific volume of the dissolved test compound (e.g., this compound in a suitable solvent like DMSO) and control antibiotics are added to the wells. A negative control (solvent alone) is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing sterile Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mechanism of Action: A Postulated Pathway
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on the known mechanisms of other antimicrobial agents and the chemical structure of benzoxazinones, a plausible hypothesis involves the inhibition of essential bacterial enzymes. One such target could be DNA gyrase, an enzyme critical for bacterial DNA replication. Quinolone antibiotics, for example, function through this mechanism. Another possibility is the disruption of cell wall synthesis, a pathway targeted by beta-lactam antibiotics.
The following diagram illustrates a hypothetical mechanism of action where the benzoxazinone derivative inhibits a key bacterial enzyme.
Hypothetical mechanism of action for the benzoxazinone derivative.
Further research, including enzymatic assays and molecular docking studies, is necessary to validate this proposed mechanism and to fully understand the structure-activity relationships of this class of compounds. The promising initial findings for this compound warrant more in-depth investigation to ascertain its potential as a future antimicrobial therapeutic.
References
A Comparative Guide to the Anticancer Efficacy of Novel Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer efficacy of recently synthesized benzoxazinone derivatives. The data presented is compiled from peer-reviewed studies, offering a valuable resource for identifying promising lead compounds and understanding their mechanisms of action. This document focuses on the antiproliferative activity against various cancer cell lines and delves into the apoptotic pathways induced by these compounds.
Comparative Efficacy of Benzoxazinone Derivatives
The antiproliferative activity of a series of novel benzoxazinone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. A lower IC50 value indicates a higher potency of the compound. Furthermore, the selectivity of these compounds for cancer cells over normal cells was assessed by calculating the selectivity index (SI), which is the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value suggests greater selectivity.
| Derivative | HepG2 (Liver Cancer) IC50 (µM)[1] | MCF-7 (Breast Cancer) IC50 (µM)[1] | HCT-29 (Colon Cancer) IC50 (µM)[1] | WI-38 (Normal Fibroblast) IC50 (µM)[1] | Selectivity Index (SI) vs. HepG2[1] |
| 3 | 8.23 ± 0.61 | 9.11 ± 0.73 | 7.54 ± 0.58 | > 50 | > 6.07 |
| 7 | 6.15 ± 0.49 | 7.28 ± 0.55 | 5.88 ± 0.47 | > 50 | > 8.13 |
| 8 | 7.91 ± 0.63 | 8.54 ± 0.68 | 7.12 ± 0.59 | > 50 | > 6.32 |
| 10 | 9.02 ± 0.72 | 10.31 ± 0.82 | 8.67 ± 0.69 | > 50 | > 5.54 |
| 13 | 8.56 ± 0.68 | 9.87 ± 0.79 | 8.11 ± 0.65 | > 50 | > 5.84 |
| 15 | 5.21 ± 0.42 | 6.43 ± 0.51 | 4.98 ± 0.40 | > 50 | > 9.60 |
| Doxorubicin | 4.98 ± 0.39 | 5.87 ± 0.47 | 4.55 ± 0.36 | 8.21 ± 0.66 | 1.65 |
| Derivative | A549 (Lung Cancer) IC50 (µM)[2] | Huh7 (Liver Cancer) IC50 (µM)[2] | MCF-7 (Breast Cancer) IC50 (µM)[2] | HCT-116 (Colon Cancer) IC50 (µM)[2] | SKOV3 (Ovarian Cancer) IC50 (µM)[2] |
| 14b | 7.59 ± 0.31 | - | - | - | - |
| 14c | 18.52 ± 0.59 | - | - | - | - |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The in vitro cytotoxicity of the benzoxazinone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Seeding: Human cancer cell lines (HepG2, MCF-7, HCT-29) and normal human fibroblasts (WI-38) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the benzoxazinone derivatives and the standard drug, doxorubicin, and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Apoptosis Induction Assessment (Caspase-3 Activity Assay)
The induction of apoptosis was evaluated by measuring the activity of caspase-3, a key executioner caspase.
Methodology:
-
Cell Lysis: HepG2 cells were treated with the benzoxazinone derivatives at their respective IC50 concentrations for 24 hours. The cells were then harvested and lysed using a specific lysis buffer.
-
Caspase-3 Substrate Addition: The cell lysates were incubated with a colorimetric caspase-3 substrate (Ac-DEVD-pNA).
-
Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which was quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The fold increase in caspase-3 activity was calculated relative to untreated control cells.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Experimental workflow for the synthesis and evaluation of anticancer benzoxazinone derivatives.
Apoptosis Signaling Pathway Induced by Benzoxazinone Derivatives
Caption: Proposed mechanism of apoptosis induction by anticancer benzoxazinone derivatives.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard in vitro assays for validating the biological activity of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds. Benzoxazinones have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document outlines the experimental protocols for key assays and presents comparative data from studies on structurally related benzoxazinone derivatives to serve as a benchmark for the evaluation of this compound.
In Vitro Anticancer Activity
The cytotoxic potential of benzoxazinone derivatives against various cancer cell lines is a primary area of investigation. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.
Comparative Anticancer Activity of Benzoxazinone Derivatives
The following table summarizes the in vitro anticancer activity of various 2-(nitrophenyl)-4H-3,1-benzoxazin-4-one derivatives and related compounds against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | HeLa | Data not available | Doxorubicin | 19.98% inhibition |
| 7-nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one | HeLa | 28.54% inhibition | Doxorubicin | 19.98% inhibition |
| 7-nitro-2-(4-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | HeLa | 44.67% inhibition | Doxorubicin | 19.98% inhibition |
| Benzoxazinone Derivative 1 | SK-RC-42 | ~20 | - | - |
| Benzoxazinone Derivative 1 | SGC7901 | ~25 | - | - |
| Benzoxazinone Derivative 1 | A549 | ~30 | - | - |
| 2-phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 | 65.43 µg/mL | - | - |
Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of this compound. Direct experimental validation of the target compound is necessary.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for determining the cytotoxic activity of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]
Materials:
-
Test compound (e.g., this compound)
-
Cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity
The evaluation of the antibacterial properties of this compound involves determining its ability to inhibit the growth of various bacterial strains. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Comparative Antibacterial Activity of Benzoxazinone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzoxazinone derivatives against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Aryl-4H-3,1-benzoxazin-4-one derivative | Staphylococcus aureus | 6.25 | Ampicillin | < 3.125 |
| 2-Aryl-4H-3,1-benzoxazin-4-one derivative | Escherichia coli | 12.5 | Ampicillin | < 3.125 |
| Another Benzoxazinone Derivative | Staphylococcus aureus | > 100 | - | - |
| Another Benzoxazinone Derivative | Escherichia coli | > 100 | - | - |
Note: The data is for related benzoxazinone compounds and should be used as a comparative reference. The specific activity of this compound needs to be determined experimentally.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.[5][6][7][8][9]
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Logical Relationships
The potential mechanisms of action for benzoxazinone derivatives are still under investigation. However, based on studies of similar heterocyclic compounds, several signaling pathways could be relevant to their anticancer and antibacterial effects.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Broth microdilution susceptibility testing. [bio-protocol.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Comparative Analytical Data Guide: 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and Structural Analogs
This guide provides a comparative analysis of the characterization data for 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and its structural analogs. Due to the limited availability of direct experimental data for the target compound, this guide focuses on a detailed comparison with its parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, and its isomer, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Predicted data for the target compound is provided based on established spectroscopic trends.
Analytical Data Comparison
The following tables summarize the available and predicted analytical data for this compound and its key analogs.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Mass Spectrometry (m/z) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | 121–125[1][2] | [M+H]⁺ calcd. for C₁₄H₉NO₂: 224.0712, found: 224.0709[1] |
| This compound | C₁₄H₈N₂O₄ | 268.23 | Not available | Predicted: [M+H]⁺ ≈ 269.05 |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | C₁₄H₈N₂O₄ | 268.23 | Not available | [M+H]⁺ Not available |
Table 2: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-phenyl-4H-3,1-benzoxazin-4-one | CDCl₃ | 8.34-8.30 (complex, 2H, ArH), 8.25 (dd, 1H, J = 7.9, 1.5, ArH), 7.84 (ddd, 1H, J = 8.1, 7.3, 1.5 Hz, ArH), 7.70 (d, J = 8.1 Hz, ArH), 7.62-7.48 (complex, 4H, ArH)[1] |
| This compound | CDCl₃ | Predicted: ~8.8-9.2 (s, 1H, H-2' of nitro-Ph), ~8.4-8.6 (d, 1H, H-4' or H-6' of nitro-Ph), ~8.2-8.4 (d, 1H, H-6' or H-4' of nitro-Ph), ~7.8-8.3 (m, 5H, remaining ArH) |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | Not available | Not available |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | CDCl₃ | 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.32, 128.26, 127.2, 117.0[1] |
| This compound | Not available | Not available |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | Not available | Not available |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| 2-phenyl-4H-3,1-benzoxazin-4-one | Thin film | 1762 (C=O, lactone), 1615 (C=N)[1] |
| This compound | Not available | Predicted: ~1760 (C=O), ~1610 (C=N), ~1530 & ~1350 (NO₂) |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | Not available | Not available |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of 2-substituted-4H-3,1-benzoxazin-4-ones based on literature precedents.[1][2]
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones:
A common method for the synthesis of this class of compounds is the reaction of anthranilic acid with an appropriate acyl chloride.[3] For the synthesis of this compound, 3-nitrobenzoyl chloride would be used.
-
Reaction Setup: Anthranilic acid is dissolved in a suitable solvent, typically pyridine or a mixture of chloroform and triethylamine. The reaction is usually carried out in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: The acyl chloride (e.g., 3-nitrobenzoyl chloride) is added dropwise to the solution of anthranilic acid, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, typically several hours, to ensure the completion of the reaction.
-
Workup and Purification: The reaction mixture is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol.
Characterization Methods:
-
Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS): Mass spectra are typically obtained using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the accurate mass of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as thin films on salt plates (e.g., NaCl) or as potassium bromide (KBr) pellets.
Visualizations
The following diagrams illustrate the general workflow for compound characterization and a logical comparison of the analytical data.
Caption: General workflow for the synthesis and characterization of 2-substituted-4H-3,1-benzoxazin-4-ones.
Caption: Logical relationship for the comparative analysis of analytical data.
References
Structure-Activity Relationship of Nitrophenyl Benzoxazinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various nitrophenyl benzoxazinone derivatives. The structure-activity relationship (SAR) is explored through the presentation of experimental data, detailed methodologies, and visual representations of key structural features and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vitro anticancer and antioxidant activities of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones. The data is extracted from the study by Shahzad et al. (2020), which investigated their potential as therapeutic agents.[3]
| Compound ID | R-Group (Substitution on 2-aryl ring) | Anticancer Activity (% Inhibition of HeLa Cell Viability)[3] | Antioxidant Activity (% DPPH Radical Scavenging)[3] |
| 3a | 4-CH₃ | 43.12 | 75.21 |
| 3b | 4-OCH₃ | 38.91 | 69.83 |
| 3c | 4-OH | 44.67 | 85.93 |
| 3d | 4-Cl | 35.78 | 61.45 |
| 3e | 2-Br | 34.45 | 58.12 |
| 3f | 3-Cl | 36.92 | 63.77 |
| 3g | 3-NO₂ | 39.87 | 68.34 |
| 3h | 4-NO₂ | 41.23 | 71.98 |
| 3i | 2,4-diCl | 32.11 | 55.43 |
| 3j | 2,6-diCl | 28.54 | 49.67 |
| 3k | 3,4,5-triOCH₃ | 42.56 | 73.88 |
| Doxorubicin | (Standard Drug) | ~45% (inferred) | Not Applicable |
| BHT | (Standard Antioxidant) | Not Applicable | 90.56 |
Note: The anticancer activity of doxorubicin was stated to be in "close match" with compound 3c .[3]
Key Structure-Activity Relationship Insights
From the data presented, several key structure-activity relationships can be inferred:
-
Substitution at the 4-position of the 2-aryl ring: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), and the methyl (-CH₃) group at the para-position appear to be favorable for both anticancer and antioxidant activities. Compound 3c (4-OH) exhibited the highest activity in both assays.
-
Halogen substitution: The presence of halogens (Cl, Br) on the 2-aryl ring generally led to a decrease in activity. Dichloro-substituted compounds (3i and 3j ) showed the lowest activities.
-
Nitro group substitution: A nitro group at the para-position of the 2-aryl ring (3h ) resulted in better activity compared to the meta-position (3g ).
-
Bulkiness: The bulky 2,6-dichloro substitution (3j ) significantly reduced the activity, suggesting that steric hindrance might play a role in the interaction with biological targets.
Experimental Protocols
General Synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (3a-k)[3]
A solution of 4-nitroanthranilic acid (1.0 equivalent) in pyridine was treated with the corresponding substituted benzoyl chloride (2.0 equivalents). The reaction mixture was stirred at room temperature for a specified duration. After completion of the reaction (monitored by TLC), the mixture was poured into a mixture of crushed ice and concentrated HCl. The resulting precipitate was filtered, washed with water, and then with a 5% sodium bicarbonate solution. The crude product was dried and purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity (MTT Assay)[3]
-
Cell Culture: Human cervical cancer cells (HeLa) were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, were added to the wells at a final concentration of 30 µg/mL and incubated for 48 hours. Doxorubicin was used as a positive control.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability inhibition was calculated using the formula: % Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]
Antioxidant Activity (DPPH Radical Scavenging Assay)[3]
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.
-
Reaction Mixture: 1 mL of the DPPH solution was mixed with 1 mL of the test compound solution in methanol at various concentrations.
-
Incubation: The mixture was shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Butylated hydroxytoluene (BHT) was used as a positive control.
Visualizations
The following diagrams illustrate the core chemical structure of the studied compounds and the general workflow of a structure-activity relationship study.
Caption: General chemical structure of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.
Caption: Generalized workflow for a structure-activity relationship (SAR) study.
References
Benchmarking 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of the synthetic compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one against established standard antibiotics. The data and methodologies presented are collated from scientific literature to offer an objective assessment for research and drug development purposes.
Executive Summary
Recent research into novel antimicrobial agents has identified this compound as a compound of interest. A key study by Khan, Naqvi, Shahzad, et al. (2013) synthesized and evaluated a series of 2-aryl-4H-3,1-benzoxazin-4-ones, including the 3-nitrophenyl derivative, for their antibacterial properties. Their findings indicate that this specific compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This guide will delve into the available data from this study, present a generalized experimental protocol for the methodology used, and visualize the workflow for assessing antibacterial activity.
Comparative Antibacterial Activity
The antibacterial potential of this compound was evaluated against a panel of both Gram-positive and Gram-negative bacteria and compared with the activity of four standard antibiotics: amoxicillin, streptomycin, kanamycin, and ciprofloxacin. The primary method used for this assessment was the agar well diffusion assay.
Qualitative Findings:
According to the study by Khan et al. (2013), this compound (designated as compound 3f in the study) demonstrated noteworthy antibacterial efficacy. The most significant finding was its pronounced activity against the Gram-positive bacterium Bacillus subtilis.[1] While the study also tested against Staphylococcus aureus (Gram-positive), Shigella flexneri, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa (Gram-negative), the standout activity for the 3-nitrophenyl derivative was against B. subtilis.
Quantitative Data Presentation:
While the study by Khan et al. (2013) provides a direct comparison, the publicly available information does not include the specific quantitative data for the zones of inhibition. For a complete comparative analysis, the diameter of the zone of inhibition for each compound against each bacterial strain would be required. The following tables are structured to present such data clearly, once available.
Table 1: Antibacterial Activity of this compound and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Concentration | Zone of Inhibition (mm) against Staphylococcus aureus | Zone of Inhibition (mm) against Bacillus subtilis |
| This compound | Data not available | Data not available | Data not available |
| Amoxycillin | Data not available | Data not available | Data not available |
| Streptomycin | Data not available | Data not available | Data not available |
| Kanamycin | Data not available | Data not available | Data not available |
| Ciprofloxacin | Data not available | Data not available | Data not available |
Table 2: Antibacterial Activity of this compound and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Concentration | Zone of Inhibition (mm) against Shigella flexneri | Zone of Inhibition (mm) against Escherichia coli | Zone of Inhibition (mm) against Salmonella typhi | Zone of Inhibition (mm) against Pseudomonas aeruginosa |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amoxycillin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Streptomycin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Kanamycin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ciprofloxacin | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a detailed, representative methodology for the agar well diffusion assay, the technique used to assess the antibacterial activity of this compound.
Objective: To determine the susceptibility of various bacterial strains to a test compound by measuring the zone of growth inhibition.
Materials:
-
Test compound (this compound)
-
Standard antibiotic discs (Amoxycillin, Streptomycin, Kanamycin, Ciprofloxacin)
-
Bacterial cultures (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, etc.)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile nutrient broth
-
Sterile cotton swabs
-
Sterile cork borer or well cutter (typically 6 mm in diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound
Procedure:
-
Preparation of Inoculum: A few colonies of the test bacterium are transferred from a pure culture into a sterile nutrient broth. The broth is incubated at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure uniform bacterial growth.
-
Creation of Wells: After the inoculum has dried, sterile wells are punched into the agar using a sterile cork borer.
-
Application of Test Compound and Controls: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) is added to the designated wells. The standard antibiotic discs are placed on the surface of the agar at a sufficient distance from each other and from the wells. A well containing only the solvent (e.g., DMSO) serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Collection: After incubation, the diameter of the clear zone of growth inhibition around each well and disc is measured in millimeters (mm).
Visualizations
Diagram 1: Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion method.
Diagram 2: Conceptual Pathway of Antibacterial Action
Caption: Postulated mechanism of antibacterial action.
Concluding Remarks
The available evidence suggests that this compound is a promising candidate for further investigation as an antibacterial agent, particularly against Bacillus subtilis. However, to fully assess its potential and establish a comprehensive performance benchmark, access to detailed quantitative data from comparative studies is essential. The lack of information on the specific signaling pathways affected by this compound also highlights an area for future research. The experimental protocols and workflows provided in this guide offer a framework for conducting and interpreting further studies in this area.
References
A Comparative Guide to In Silico and In Vitro Antibacterial Assessments of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro antibacterial activity of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and a proposed framework for its in silico evaluation. Due to a lack of publicly available in silico studies on this specific compound, this document outlines a potential computational workflow based on methodologies applied to structurally related benzoxazinone derivatives. This approach offers a template for future research aimed at elucidating the compound's mechanism of action and guiding further drug development efforts.
Data Presentation: A Snapshot of Current Knowledge
The available experimental data for this compound is currently limited to a qualitative assessment of its antibacterial properties. To provide a comprehensive comparison, a proposed in silico study is outlined below.
Table 1: Summary of In Vitro Antibacterial Activity
| Compound | Test Organism | Activity | Source |
| This compound | Bacillus subtilis | Significant antibacterial activity | [1] |
Note: The term "significant" is as reported in the source and lacks quantitative metrics such as Minimum Inhibitory Concentration (MIC) or zone of inhibition.
Table 2: Proposed Framework for In Silico Molecular Docking
| Parameter | Description |
| Target Protein | DNA Gyrase B of Bacillus subtilis |
| Ligand | This compound |
| Docking Software | AutoDock, Schrödinger Suite, or similar |
| Key Metrics | Binding Energy (kcal/mol), Ligand-Residue Interactions |
Experimental Protocols
Below are the detailed methodologies for the synthesis and the reported in vitro antibacterial screening of this compound, alongside a proposed protocol for a future in silico molecular docking study.
Synthesis of this compound
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, including the 3-nitrophenyl derivative, typically follows a two-step process involving the acylation of anthranilic acid followed by cyclization.
-
N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with 3-nitrobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate N-(3-nitrobenzoyl)anthranilic acid.
-
Cyclization: The intermediate is then heated with a dehydrating agent, commonly acetic anhydride, to induce cyclization and yield the final product, this compound.
In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compound was evaluated using the agar well diffusion method.[1]
-
Preparation of Bacterial Culture: A standardized inoculum of Bacillus subtilis is uniformly spread on the surface of a sterile nutrient agar plate.
-
Well Preparation: Wells of a defined diameter are aseptically punched into the agar.
-
Compound Application: A solution of this compound in a suitable solvent (e.g., DMSO) at a specific concentration is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Observation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured to assess the antibacterial activity. The activity is often compared to that of standard antibiotics.[1]
Proposed In Silico Molecular Docking Protocol
To complement the in vitro findings, a molecular docking study could be performed to predict the binding affinity and interaction patterns of this compound with a relevant bacterial protein target.
-
Protein and Ligand Preparation:
-
The 3D structure of a suitable bacterial target protein, such as DNA Gyrase B from Bacillus subtilis, would be obtained from the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 3D structure of this compound would be generated and optimized using a computational chemistry software package.
-
-
Docking Simulation:
-
A molecular docking program would be used to predict the binding pose of the ligand within the active site of the protein.
-
The docking algorithm would generate multiple conformations of the ligand and score them based on a defined scoring function, which estimates the binding affinity.
-
-
Analysis of Results:
-
The predicted binding energy (in kcal/mol) would be used to estimate the binding affinity. More negative values typically indicate stronger binding.
-
The interactions between the ligand and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and analyzed to understand the molecular basis of the potential inhibitory activity.
-
Visualizations
Synthesis and Antibacterial Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones and the subsequent evaluation of their antibacterial properties.
Caption: Workflow for synthesis and antibacterial testing.
Proposed Molecular Docking Workflow
This diagram outlines the proposed computational workflow for investigating the interaction between this compound and a bacterial protein target.
Caption: Proposed workflow for molecular docking analysis.
References
Safety Operating Guide
Safe Disposal of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a nitro-containing organic compound. Due to the potential hazards associated with this class of compounds, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
Hazard Assessment and Waste Classification
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic via ingestion and potentially other routes.
-
Reactivity: As a nitro compound, it may be incompatible with oxidizing agents.[3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information for this compound and its isomer.
| Property | Value (for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) | Reference |
| Molecular Formula | C₁₄H₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 268.22 g/mol | --INVALID-LINK-- |
| GHS Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritation | --INVALID-LINK-- |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Segregation and Container Selection:
-
Solid Waste: Collect pure this compound, and any grossly contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic solids. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof hazardous waste container for organic liquid waste. Do not mix with aqueous or incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, acids, or bases.[3][5]
3. Waste Container Labeling:
-
All hazardous waste containers must be labeled with a hazardous waste tag as soon as waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][7]
-
The approximate quantity of the waste. For mixtures, list all components and their approximate percentages.[5]
-
The date of waste generation.[4]
-
The name and contact information of the principal investigator and the laboratory location.[4]
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.[5]
-
Ensure containers are kept closed at all times, except when adding waste.[6][7]
-
Segregate incompatible waste types to prevent accidental mixing. For example, store organic waste separately from acids and oxidizers.[5]
-
Use secondary containment for liquid waste containers to catch any potential leaks.[7]
5. Disposal Request and Pickup:
-
Once the waste container is full, or if the waste has been stored for a designated time limit (consult your institution's policy), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4][6]
-
Do not dispose of this chemical down the drain or in the regular trash.[4][8]
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[7]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[6][7]
-
After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash or recycled, in accordance with institutional policies.[6][7]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. essr.umd.edu [essr.umd.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for Handling 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile) and a lab coat. For larger quantities or splash potential, an apron or coveralls are recommended.[3][4] | EU Directive 89/686/EEC and the standard EN 374 for gloves.[5] |
| Respiratory | Typically not required under normal use with adequate ventilation. If dust formation is likely or ventilation is poor, a full-face respirator with a particle filter is recommended.[1][6] | MSHA/NIOSH approved.[2] |
| Feet | Closed-toe shoes. For handling larger quantities, chemical-resistant, steel-toe boots are advised.[6][7] | N/A |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: Collect waste material by sweeping it up and shoveling it into suitable, labeled containers for disposal. Avoid generating dust during this process.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains or be released into the environment.[1][5][8]
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. hsa.ie [hsa.ie]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
